tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Descripción
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJWHFSXMLRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675119 | |
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-27-4 | |
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate, a valuable intermediate in pharmaceutical research and development. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and key characterization data to ensure reproducibility and high purity of the final compound.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the protection of the amino group of 5-bromo-2,3-difluoroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-anhydride in the presence of a suitable base. The overall transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of the target compound.
Materials:
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 5-bromo-2,3-difluoroaniline | C₆H₄BrF₂N | 208.01 | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.15 g | 1.1 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.2 g | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-difluoroaniline (1.0 g, 4.81 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.2 g, 14.43 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.15 g, 5.29 mmol).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: Upon completion of the reaction, quench the mixture by the slow addition of deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford the pure this compound as a solid.
Expected Yield: 85-95%
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by the following analytical methods.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrF₂NO₂ |
| Molecular Weight | 308.12 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (m, 1H), 7.15 (m, 1H), 6.80 (br s, 1H), 1.52 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.5, 149.5 (dd, J = 247.5, 13.1 Hz), 140.0 (dd, J = 250.5, 14.1 Hz), 129.5 (t, J = 9.1 Hz), 125.8, 115.5 (d, J = 21.2 Hz), 110.0 (d, J = 21.2 Hz), 81.5, 28.3 |
| Mass Spectrometry (ESI-MS) | m/z 308.0 [M+H]⁺, 310.0 [M+H+2]⁺ |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a key building block for further chemical exploration and drug discovery endeavors.
An In-Depth Technical Guide to tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information and theoretical guidance. Extensive literature searches did not yield specific experimental data for melting point, boiling point, solubility, or detailed experimental protocols for the synthesis and analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. Furthermore, no information was found regarding its involvement in any biological signaling pathways. The experimental protocols and potential metabolic pathway described herein are based on general principles of organic chemistry and should be considered hypothetical.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1150114-27-4 | [1] |
| Molecular Formula | C₁₁H₁₂BrF₂NO₂ | [1] |
| Molecular Weight | 308.12 g/mol | [1] |
| IUPAC Name | tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate | [1] |
| Synonyms | N-Boc-5-bromo-2,3-difluoroaniline | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available |
Hypothetical Experimental Protocols
The following protocols are based on established methodologies for the synthesis and analysis of similar carbamate compounds and have not been experimentally validated for this specific molecule.
Synthesis: N-Boc Protection of 5-bromo-2,3-difluoroaniline
The synthesis of this compound would typically involve the protection of the amino group of 5-bromo-2,3-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Materials:
-
5-bromo-2,3-difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluoroaniline in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine, typically 1.1-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization
The purified product would be characterized using standard spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be acquired to confirm the presence of the tert-butyl group, the aromatic protons, and the overall carbon framework.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group, and C-F and C-Br stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a tert-butyl phenylcarbamate derivative.
Caption: Generalized workflow for the synthesis of this compound.
Hypothetical Metabolic Pathway: Carbamate Hydrolysis
While no specific metabolic data is available, a plausible metabolic fate for this compound in a biological system would be the hydrolysis of the carbamate bond, a common metabolic pathway for carbamate-containing drugs. This would release the parent aniline, tert-butanol, and carbon dioxide.
Caption: Hypothetical metabolic pathway via hydrolysis of the carbamate linkage.
Conclusion
This compound is a halogenated aromatic carbamate. While its fundamental molecular identity is known, a comprehensive profile of its physicochemical properties and a detailed, validated synthesis protocol are not currently available in peer-reviewed literature or public chemical databases. Furthermore, its biological activity and potential roles in signaling pathways remain unexplored. The provided experimental outlines and pathway diagrams are based on established chemical principles and serve as a theoretical guide for researchers interested in this compound. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Introduction
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a halogenated aromatic compound featuring a tert-butyloxycarbonyl (Boc) protecting group on an aniline nitrogen. Its structure combines several key functional groups relevant to medicinal chemistry and drug development: a difluorinated phenyl ring, a bromine atom, and a carbamate. These features can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. As a potentially valuable building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to assist researchers and scientists in their work with this and structurally related compounds.
Predicted Spectroscopic Data
While direct experimental spectra for this specific compound are not widely available in the literature, its spectroscopic characteristics can be reliably predicted based on the well-established principles of each analytical technique and by comparison with data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[1] The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.55 | Singlet | 9H | -C(CH ₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet, characteristic of the Boc group.[2] |
| ~ 6.8 - 7.0 | Broad Singlet | 1H | -NH - | The N-H proton of the carbamate typically appears as a broad singlet. Its chemical shift can be variable and is influenced by solvent and concentration. |
| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H (H-6) | This aromatic proton is coupled to the adjacent fluorine atom (F-2) and the meta fluorine atom (F-3), resulting in a complex multiplet. |
| ~ 7.8 - 8.0 | Multiplet | 1H | Ar-H (H-4) | This aromatic proton is coupled to the adjacent fluorine atom (F-3) and is influenced by the electron-withdrawing bromine atom, shifting it downfield. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 28.3 | -C (CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 81.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom. |
| ~ 115 - 125 | Ar-C | Aromatic carbons, with their specific shifts influenced by fluorine and bromine substitution and C-F coupling.[3] |
| ~ 140 - 155 (doublet of doublets) | Ar-C -F | Aromatic carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. |
| ~ 152.5 | -C =O (Carbamate) | The carbonyl carbon of the carbamate group appears in its characteristic region.[2] |
Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -130 to -140 | Multiplet | Ar-F (F-2) | The chemical shift is influenced by the ortho-carbamate group. It will be coupled to the adjacent F-3 and the aromatic proton H-6. Fluorine NMR has a wide chemical shift range, making it sensitive to the electronic environment.[4] |
| ~ -150 to -160 | Multiplet | Ar-F (F-3) | The chemical shift is influenced by the ortho-bromine atom. It will be coupled to the adjacent F-2 and the aromatic proton H-4.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Assignment | Rationale |
| 308.0/310.0 | [M+H]⁺ | The protonated molecular ion. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[5] |
| 252.0/254.0 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds. |
| 208.0/210.0 | [M - C₄H₈ - CO₂ + H]⁺ | Subsequent loss of carbon dioxide from the carbamate moiety. |
| 157.0 | [M - C₄H₈ - CO₂ - Br + H]⁺ | Loss of the bromine atom from the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~ 3300 - 3400 | N-H Stretch | The stretching vibration of the N-H bond in the carbamate.[6] |
| ~ 2950 - 3000 | C-H Stretch (aliphatic) | The stretching vibrations of the C-H bonds in the tert-butyl group.[7] |
| ~ 3050 - 3150 | C-H Stretch (aromatic) | The stretching vibrations of the C-H bonds on the phenyl ring. |
| ~ 1700 - 1730 | C=O Stretch (carbamate) | A strong absorption band characteristic of the carbonyl group in the carbamate.[8] |
| ~ 1500 - 1600 | C=C Stretch (aromatic) | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |
| ~ 1200 - 1300 | C-N Stretch | The stretching vibration of the carbon-nitrogen bond. |
| ~ 1000 - 1100 | C-F Stretch | Strong absorption bands due to the stretching of the carbon-fluorine bonds. |
| ~ 550 - 650 | C-Br Stretch | The stretching vibration of the carbon-bromine bond. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: N-Boc Protection of 5-bromo-2,3-difluoroaniline
This procedure is a general method for the N-tert-butoxycarbonylation of anilines.[9]
-
Dissolution : In a round-bottom flask, dissolve 5-bromo-2,3-difluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Base Addition : Add a base such as triethylamine (1.5 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution and stir until it dissolves.
-
Reagent Addition : Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up : Upon completion, if using an aqueous system, add water and extract the product with an organic solvent like ethyl acetate. If using an organic solvent, wash the solution with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[10]
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 0 to 220 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition : Acquire the proton-decoupled spectrum. A spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm) should be used. An external reference standard like CFCl₃ (0 ppm) or an internal standard can be used.[11]
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and characteristic fragment ions. Confirm the presence of bromine by observing the isotopic pattern.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation : For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the broader context of this compound in drug discovery.
Caption: Synthesis and purification workflow for this compound.
Caption: General workflow for drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Butyl carbamate [webbook.nist.gov]
- 7. tert-Butyl carbamate [webbook.nist.gov]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and development, the strategic use of highly functionalized synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (5-bromo-2,3-difluorophenyl)carbamate has emerged as a versatile and valuable building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound, also known as N-Boc-5-bromo-2,3-difluoroaniline, is a trifunctional aromatic compound featuring a bromine atom, two fluorine atoms, and a Boc-protected amine. This unique combination of functionalities allows for sequential and regioselective modifications, making it an ideal scaffold for library synthesis and lead optimization.
| Property | Value | Reference |
| CAS Number | 1150114-27-4 | [1] |
| Molecular Formula | C₁₁H₁₂BrF₂NO₂ | [1] |
| Molecular Weight | 308.12 g/mol | [1] |
| Synonyms | N-Boc-5-bromo-2,3-difluoroaniline | [1] |
Synthesis of the Intermediate
The synthesis of this compound typically involves a two-step process starting from 2,3-difluoroaniline. The first step is the bromination of the aniline ring, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Step 1: Bromination of 2,3-Difluoroaniline
The regioselective bromination of 2,3-difluoroaniline at the 5-position is a critical step. This is typically achieved using a mild brominating agent to avoid over-bromination and other side reactions.
Experimental Protocol:
-
Dissolve 2,3-difluoroaniline in a suitable solvent such as acetonitrile.
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-bromo-2,3-difluoroaniline.
Step 2: Boc Protection of 5-Bromo-2,3-difluoroaniline
The protection of the amino group as a tert-butyl carbamate is a standard procedure that enhances the stability of the compound and modulates its reactivity for subsequent coupling reactions.
Experimental Protocol:
-
Dissolve 5-bromo-2,3-difluoroaniline in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound as a solid.
Key Synthetic Transformations
The bromine atom on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
The Genesis and Advancement of Difluorophenyl Carbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated scaffolds, difluorophenyl carbamates have emerged as a privileged class of compounds, demonstrating significant potential in the modulation of various biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of difluorophenyl carbamates, with a particular focus on their development as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a critical target in the treatment of neurological disorders.
A Historical Perspective: From Carbamate Precursors to Fluorinated Analogs
The journey of difluorophenyl carbamates is intrinsically linked to the broader histories of both carbamate chemistry and the introduction of fluorine in pharmaceuticals.
The Carbamate Moiety: A Versatile Pharmacophore
The history of carbamates in medicine dates back to the 19th century with the isolation of physostigmine, a naturally occurring carbamate from the Calabar bean, which was found to be a potent acetylcholinesterase inhibitor.[1] This discovery paved the way for the development of numerous synthetic carbamates for a wide range of therapeutic applications, including insecticides and pharmaceuticals.[2] The carbamate functional group, with its unique hydrogen bonding capabilities and structural resemblance to the peptide bond, has been widely employed as a stable and effective pharmacophore in drug design.[3]
The Fluorine Revolution in Medicinal Chemistry
The introduction of fluorine into drug candidates gained momentum in the mid-20th century. The first fluorinated drug, fludrocortisone, was marketed in 1954.[4] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[5] Today, approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug discovery.[6]
The Emergence of Difluorophenyl Carbamates
While pinpointing the exact first synthesis of a difluorophenyl carbamate is challenging based on currently available literature, their emergence can be traced to the convergence of carbamate chemistry and the increasing use of fluorinated aromatic rings in medicinal chemistry. Early research in the 1970s and 1980s explored the synthesis and biological activities of various N-(fluorophenyl) carbamates.[7] The development of diflunisal, a non-steroidal anti-inflammatory drug containing a 2,4-difluorophenyl moiety, in the 1970s highlighted the therapeutic potential of this structural motif.[7] The subsequent exploration of difluorophenyl groups in various scaffolds, including carbamates, was a natural progression in the quest for novel drug candidates with improved properties. A significant milestone in the development of difluorophenyl carbamates has been their investigation as selective M1 muscarinic receptor antagonists, a research area that has gained considerable attention for its potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[8][9]
Synthesis of Difluorophenyl Carbamates
The synthesis of difluorophenyl carbamates can be achieved through several established synthetic routes. A common and versatile method involves the reaction of a difluorophenyl-containing alcohol or amine with a suitable carbamoylating agent.
General Synthetic Strategy for 4,4'-Difluorobenzhydrol Carbamates
A prevalent class of difluorophenyl carbamates are those derived from 4,4'-difluorobenzhydrol. A general and effective two-step synthesis for these compounds is outlined below.[10]
Experimental Workflow for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates
Caption: General workflow for the two-step synthesis of 4,4'-difluorobenzhydrol carbamates.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used in the characterization of difluorophenyl carbamates as M1 muscarinic receptor antagonists.
Synthesis of 4,4'-Difluorobenzhydrol Carbamates[10]
Materials:
-
Primary or secondary amine
-
N,N'-Carbonyldiimidazole (CDI)
-
4,4'-Difluorobenzhydrol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Carbamoylimidazole Intermediate:
-
To a stirred solution of the primary or secondary amine (1.0 eq) in anhydrous DMF, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) at ambient temperature.
-
Stir the reaction mixture for 2-4 hours.
-
-
Formation of the Sodium Alkoxide:
-
In a separate flask, add sodium hydride (1.2 eq) to a stirred solution of 4,4'-difluorobenzhydrol (1.2 eq) in anhydrous DMF at 0 °C.
-
Allow the mixture to warm to ambient temperature and stir for 30 minutes.
-
-
Carbamate Formation:
-
Add the freshly prepared sodium alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.
-
Stir the resulting mixture for 12-24 hours.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4'-difluorobenzhydrol carbamate.
-
Radioligand Binding Assay for Muscarinic Receptors[11][12]
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (difluorophenyl carbamates) at various concentrations
-
Non-specific binding control (e.g., 1 µM atropine)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known antagonist (e.g., atropine).
-
-
Incubation:
-
Add [³H]NMS to all wells at a concentration close to its Kd value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay[5][13][14]
This functional assay determines whether the compounds act as agonists or antagonists at the M1 receptor by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (difluorophenyl carbamates)
-
M1 receptor agonist (e.g., carbachol)
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the M1-expressing cells into 96-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the Fluo-4 AM dye-loading solution (containing the fluorescent dye and optionally probenecid) to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Assay:
-
Add varying concentrations of the test compounds to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of the agonist (e.g., carbachol at its EC₈₀ concentration) to all wells.
-
Continue to record the fluorescence signal over time to measure the agonist-induced calcium response in the presence of the antagonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonists, the data is used to generate dose-response curves and calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's response.
-
Difluorophenyl Carbamates as Selective M1 Muscarinic Receptor Antagonists
A significant body of research has focused on the development of difluorophenyl carbamates as selective antagonists for the M1 muscarinic receptor. The M1 receptor, a Gq-coupled GPCR, is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions like learning and memory.[11]
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to an increase in intracellular calcium.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.
Quantitative Data on Binding Affinities
The following table summarizes the binding affinities (Ki) of a series of 4,4'-difluorobenzhydrol carbamates for the human M1-M5 muscarinic receptor subtypes.[12]
| Compound | hM1 Ki (nM) | hM2 Ki (nM) | hM3 Ki (nM) | hM4 Ki (nM) | hM5 Ki (nM) | M1 Selectivity (fold vs hM2) | M1 Selectivity (fold vs hM3) | M1 Selectivity (fold vs hM4) | M1 Selectivity (fold vs hM5) |
| 1 | 12 ± 2 | 180 ± 30 | 48 ± 7 | 110 ± 20 | 25 ± 4 | 15 | 4 | 9 | 2 |
| 2 | 1.2 ± 0.2 | 227 ± 40 | 125 ± 20 | 150 ± 25 | 4.8 ± 0.8 | 189 | 104 | 125 | 4 |
| 3 | 25 ± 4 | >1000 | 350 ± 60 | 600 ± 100 | 80 ± 15 | >40 | 14 | 24 | 3 |
| 4 | 8.5 ± 1.5 | 450 ± 80 | 150 ± 25 | 280 ± 50 | 30 ± 5 | 53 | 18 | 33 | 4 |
| 5 | 3.5 ± 0.6 | 380 ± 70 | 95 ± 15 | 250 ± 40 | 15 ± 2 | 109 | 27 | 71 | 4 |
| 6 | 5.8 ± 1.0 | 650 ± 120 | 220 ± 40 | 400 ± 70 | 20 ± 3 | 112 | 38 | 69 | 3 |
| 7 | 1.2 ± 0.2 | 15 ± 2 | 8.5 ± 1.5 | 6.5 ± 1.1 | 2.5 ± 0.4 | 13 | 7 | 5 | 2 |
| 8 | 4.2 ± 0.7 | 45 ± 8 | 25 ± 4 | 18 ± 3 | 9.5 ± 1.6 | 11 | 6 | 4 | 2 |
| 9 | 18 ± 3 | 250 ± 40 | 120 ± 20 | 180 ± 30 | 55 ± 9 | 14 | 7 | 10 | 3 |
| 10 | 35 ± 6 | 80 ± 14 | 65 ± 11 | 50 ± 9 | 40 ± 7 | 2 | 2 | 1 | 1 |
| 11 | 9.5 ± 1.6 | 120 ± 20 | 80 ± 14 | 90 ± 15 | 38 ± 6 | 13 | 8 | 9 | 4 |
| 12 | 6.8 ± 1.2 | 95 ± 16 | 55 ± 9 | 70 ± 12 | 28 ± 5 | 14 | 8 | 10 | 4 |
Conclusion
Difluorophenyl carbamates represent a significant and evolving area of medicinal chemistry. Their history is a testament to the power of integrating established pharmacophores with modern strategies in drug design, such as fluorination. The development of selective M1 muscarinic receptor antagonists from this chemical class underscores their potential for treating complex neurological disorders. The detailed synthetic protocols and bioassay methodologies provided in this guide are intended to empower researchers to further explore and expand upon the therapeutic promise of difluorophenyl carbamates. As our understanding of the intricate roles of targets like the M1 receptor continues to grow, so too will the opportunities for innovative drug discovery within this versatile chemical space.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are the key players in the pharmaceutical industry targeting M1? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Theoretical Framework for the Analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and methodological framework for the study of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate, a halogenated aromatic carbamate of interest in medicinal chemistry and drug development. This document outlines a representative synthetic protocol, details methodologies for theoretical calculations to elucidate its electronic and structural properties, and presents expected spectroscopic data in a structured format. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and computational analysis of this and related compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. The presence of bromine and fluorine atoms on the phenyl ring, combined with the tert-butoxycarbonyl (Boc) protecting group on the amine, offers a unique combination of reactivity and stability. Understanding the theoretical underpinnings of this molecule's structure and electronic properties is crucial for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities. This guide provides a detailed overview of the key theoretical and experimental considerations for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1150114-27-4 |
| Molecular Formula | C₁₁H₁₂BrF₂NO₂ |
| Molecular Weight | 308.12 g/mol |
| IUPAC Name | tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |
| Appearance | Expected to be a white to off-white solid |
Experimental Protocols
Synthesis of 5-bromo-2,3-difluoroaniline (Precursor)
A plausible synthetic route to 5-bromo-2,3-difluoroaniline involves the bromination of 2,3-difluoroaniline.
Materials:
-
2,3-difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluoroaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 5-bromo-2,3-difluoroaniline by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
N-Boc Protection of 5-bromo-2,3-difluoroaniline
Materials:
-
5-bromo-2,3-difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Theoretical Calculations Methodology
To gain insight into the electronic structure, reactivity, and spectroscopic properties of this compound, a series of theoretical calculations can be performed using Density Functional Theory (DFT).
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Methodology:
-
Geometry Optimization: The molecular geometry of the ground state should be optimized without any symmetry constraints. A common and effective level of theory for this is the B3LYP functional with a 6-31G** basis set.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G** level of theory. The calculated shifts should be referenced against a standard (e.g., tetramethylsilane).
-
Data Presentation
The following tables summarize the expected quantitative data for this compound. Note that the spectroscopic data are predicted values based on the known chemical shifts and vibrational frequencies of similar functional groups.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ | 1.5 | Singlet |
| -NH- | 6.5 - 7.5 | Broad Singlet |
| Aromatic-H | 7.0 - 7.8 | Multiplet |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| C=O | ~153 |
| C-Br | ~115 |
| Aromatic C-F | 140 - 160 (with C-F coupling) |
| Other Aromatic C | 110 - 130 |
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carbamate) | 1700 - 1730 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for theoretical calculations of the target molecule.
Conclusion
This technical guide provides a foundational framework for the synthesis, characterization, and theoretical analysis of this compound. The outlined experimental protocols are based on established synthetic methodologies for similar compounds and offer a reliable starting point for laboratory work. The proposed theoretical calculations will provide valuable insights into the molecule's electronic structure and reactivity, aiding in the rational design of new synthetic strategies and the development of novel chemical entities. This integrated approach of experimental and computational chemistry is essential for advancing research in drug discovery and materials science.
The Rising Potential of Bromo-Difluorophenyl Compounds in Therapeutic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and bromine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Bromo-difluorophenyl (BDP) moieties, in particular, are increasingly recognized for their ability to confer potent and selective biological activities. The unique electronic properties of the difluorophenyl ring, combined with the synthetic versatility of the bromo substituent, make BDP-containing compounds promising candidates for drug discovery across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This technical guide provides an in-depth overview of the current landscape of BDP compounds, focusing on their anticancer, enzyme inhibitory, and antibacterial activities, complete with experimental protocols and pathway visualizations to aid in future research and development.
Anticancer Activity of Bromo-Difluorophenyl Compounds
Several classes of bromo-difluorophenyl derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Notably, these compounds often exhibit inhibitory activity against key oncogenic signaling pathways.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in numerous cancers.[1][2] A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives containing a difluorophenyl moiety have been synthesized and evaluated as novel FGFR1 inhibitors.[1][3]
Quantitative Data Summary: Anticancer Activity of Bromo-Difluorophenyl Compounds
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| FGFR1 Inhibitors | |||
| C9 | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [1][3] |
| C9 | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [1][3] |
| C9 | NCI-H226 (NSCLC) | 2.31 ± 0.41 | [1][3] |
| C9 | NCI-H460 (NSCLC) | 2.14 ± 0.36 | [1][3] |
| C9 | NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [1][3] |
| Thiadiazole Derivatives | |||
| A2 | MCF-7 (Breast Cancer) | 52.35 | [4] |
| A3 | MCF-7 (Breast Cancer) | 54.81 | [4] |
| B1 | MCF-7 (Breast Cancer) | 53.9 | [4] |
| B3 | MCF-7 (Breast Cancer) | 54.1 | [4] |
NSCLC: Non-Small Cell Lung Cancer
General Cytotoxicity Screening
The in vitro evaluation of novel anticancer agents is a critical first step in the drug discovery pipeline. A generalized workflow for assessing the cytotoxic potential of bromo-difluorophenyl compounds is depicted below.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of the bromo-difluorophenyl compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][6] Bromo-difluorophenyl compounds can inhibit this pathway by blocking the FGFR1 kinase activity.
Enzyme Inhibitory Activity
Bromo-difluorophenyl compounds have also been investigated as potent inhibitors of various enzymes, including protein tyrosine phosphatases and kinases, which are implicated in a range of diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[7][8] Bromophenol derivatives have shown potential as PTP1B inhibitors.[9]
Quantitative Data Summary: Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 4e (lead compound) | PTP1B | 2.42 | [9] |
| 4g (brominated derivative) | PTP1B | 0.68 | [9] |
Insulin Signaling Pathway and PTP1B Inhibition
Insulin binding to its receptor triggers a phosphorylation cascade that leads to glucose uptake. PTP1B dephosphorylates the insulin receptor, thus attenuating the signal. Inhibitors of PTP1B can enhance insulin sensitivity.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method for kinases.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted bromo-difluorophenyl inhibitor, and the substrate.[10]
-
Initiate Reaction: Start the kinase reaction by adding a solution of the target kinase (e.g., FGFR1) and ATP.[10]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Measure Luminescence: Measure the luminescence signal, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.[10]
Antibacterial Activity
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated compounds, including bromophenol derivatives, have demonstrated promising antibacterial activity.[11][12]
Quantitative Data Summary: Antibacterial Activity (MIC values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [12] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | [12] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | [12] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | [12] |
| 3-Bromo-2,6-dihydroxyacetophenone (2) | S. aureus | <25 | [13] |
| Laurinterol | MRSA | 3.13 | [11] |
| Allolaurinterol | MRSA | 3.13 | [11] |
MIC: Minimum Inhibitory Concentration MRSA: Methicillin-resistant Staphylococcus aureus
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the bromo-difluorophenyl compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
Bromo-difluorophenyl compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in oncology, metabolic disorders, and infectious diseases highlights the significant potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent bromo-difluorophenyl-based drug candidates. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. This guide outlines general stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability Profile and Storage Recommendations
Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on the general stability of carbamate compounds and N-Boc protected amines.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidative degradation. |
| Light | Protect from light | Halogenated aromatic compounds can be susceptible to photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis of the carbamate linkage. |
Incompatible Materials:
To prevent degradation, avoid contact with the following:
-
Strong Oxidizing Agents: May lead to oxidation of the molecule.
-
Strong Acids: The tert-butoxycarbonyl (Boc) protecting group is labile to acidic conditions, which can lead to its cleavage.[1]
-
Strong Bases: Can promote the hydrolysis of the carbamate ester linkage.
Predicted Stability and Potential Degradation Pathways
While specific quantitative stability data for this compound is not extensively available in public literature, its stability profile can be inferred from the known chemistry of its functional groups: the N-Boc protecting group and the bromodifluorophenyl ring.
The primary degradation pathway is anticipated to be the hydrolysis of the carbamate linkage, which can be catalyzed by both acidic and basic conditions. The Boc group is notoriously sensitive to acid, leading to deprotection.[1] High temperatures can also induce the thermolytic cleavage of the Boc group.[2] The aromatic ring may be susceptible to photolytic degradation, particularly given the presence of halogen substituents.
A summary of the expected stability under various stress conditions is provided in the table below.
Table of Predicted Stability under Forced Degradation Conditions:
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile | 5-bromo-2,3-difluoroaniline, tert-butanol, carbon dioxide |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Moderately Labile | 5-bromo-2,3-difluoroaniline, tert-butanol, carbon dioxide |
| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidized derivatives of the aromatic ring |
| Thermal (e.g., >100 °C) | Labile at high temperatures | 5-bromo-2,3-difluoroaniline, isobutylene, carbon dioxide[2] |
| Photolytic (e.g., UV/Vis light) | Potentially Labile | Debrominated or other modified aromatic species |
Below is a diagram illustrating the potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies will help to identify degradation products and develop a stability-indicating analytical method.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Forced Degradation Protocols
3.3.1. Hydrolytic Degradation
-
Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Store the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.
-
Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of purified water. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period.
3.3.2. Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a defined period.
3.3.3. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 100 °C, 120 °C, 150 °C) for a defined period.
-
Solution State: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.
3.3.4. Photolytic Degradation
-
Expose the stock solution and the solid compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The use of acidic modifiers like trifluoroacetic acid (TFA) should be done with caution as it can cause degradation of the Boc group on the column or during sample workup.[3]
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its stability can be derived from the well-established chemistry of carbamates and N-Boc protected amines. Adherence to the recommended storage conditions is critical to ensure the compound's integrity. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate its specific stability profile and degradation pathways. This information is invaluable for its application in research and drug development, ensuring the reliability and reproducibility of experimental results.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed protocols and guidance for the use of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate in Suzuki coupling reactions. This building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated biphenyl motif in bioactive molecules and advanced materials.[2][3] The presence of the difluoro substitution pattern and the bulky tert-butoxycarbonyl (Boc) protecting group can influence reactivity, necessitating careful optimization of reaction conditions.[4]
The carbamate functionality is a key structural element in many approved therapeutic agents and is often utilized as a peptide bond surrogate in medicinal chemistry due to its chemical stability and ability to permeate cell membranes.[3][4] The Suzuki coupling of this compound with various boronic acids and esters provides a versatile route to a diverse range of substituted difluorobiphenylamines, which are valuable intermediates in drug discovery programs.
General Reaction Scheme
The Suzuki coupling of this compound with a generic organoboron reagent is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system.
References
Protocol for the Acid-Catalyzed Boc Deprotection of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate to yield 5-bromo-2,3-difluoroaniline, a valuable building block in medicinal chemistry. The presence of electron-withdrawing fluoro and bromo substituents on the aromatic ring facilitates the acidic cleavage of the Boc group. Two standard and highly effective protocols are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane.
Principle and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2] This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[1][2] The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[1][2]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below. The choice between the two often depends on the desired salt form of the product and the compatibility of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and the volatile nature of both TFA and DCM simplifies product isolation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). A common volumetric ratio is 1:1 TFA:DCM.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5-bromo-2,3-difluoroaniline.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is also highly effective and often yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid, aiding in purification.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the 5-bromo-2,3-difluoroaniline hydrochloride salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 5-bromo-2,3-difluoroaniline.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of various halogenated anilines, providing a comparative context for the deprotection of this compound.
| Substrate | Reagent/Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| N-Boc-4-bromoaniline | 20% TFA in DCM | RT | 2 | >95 | [3] |
| N-Boc-4-chloroaniline | 4M HCl in Dioxane | RT | 3 | >95 | [4] |
| N-Boc-3,4-dichloroaniline | TFA / DCM (1:1) | RT | 1 | ~98 | [3] |
| N-Boc-4-fluoroaniline | 4M HCl in Dioxane | RT | 2 | >95 | [4] |
| N-Boc-2,4-difluoroaniline | TFA / DCM (1:4) | RT | 2 | Not specified | [3] |
Visualizations
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
References
- 1. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
Application Notes and Protocols: tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a valuable building block in medicinal chemistry, particularly in the synthesis of targeted covalent inhibitors. The presence of the bromine atom provides a handle for cross-coupling reactions, while the difluorophenyl moiety can enhance binding affinity and modulate physicochemical properties of the final compound. The Boc-protecting group offers a stable yet readily cleavable protecting group for the aniline nitrogen, facilitating multi-step syntheses.
This document outlines the application of this compound as a key intermediate in the synthesis of potent kinase inhibitors, with a focus on its potential role in the generation of analogues of the KRAS G12C inhibitor, Sotorasib (AMG 510).
Key Applications in Medicinal Chemistry
The primary application of this reagent is as a precursor to complex heterocyclic scaffolds that form the core of many kinase inhibitors. The 5-bromo-2,3-difluoroaniline core, unmasked from the carbamate, is a versatile intermediate.
1. Synthesis of Kinase Inhibitors: The difluorophenyl group is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket. The bromine atom allows for the introduction of various side chains and heterocyclic systems via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
2. Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: This building block is particularly useful for generating libraries of analogues of known drugs for SAR studies. For instance, modifying the substitution pattern on the phenyl ring can significantly impact a drug's potency, selectivity, and pharmacokinetic profile. The 2,3-difluoro substitution pattern offers a distinct electronic and conformational profile compared to other halogenated analogues.
3. Intermediate for KRAS G12C Inhibitors: While a mono-fluoro analogue is used in the commercial synthesis of Sotorasib, this compound is an ideal starting material for the synthesis of novel analogues targeting the KRAS G12C mutant protein. The KRAS protein is a key regulator of cell growth, and the G12C mutation is a prevalent driver in several cancers.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the phenyl ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add Pd(dppf)Cl2 (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection to yield 5-Aryl-2,3-difluoroaniline
This protocol describes the removal of the Boc protecting group to yield the free aniline, which can then be used in subsequent reactions.
Materials:
-
Boc-protected 5-aryl-2,3-difluorophenylcarbamate (from Protocol 1)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or 1,4-Dioxane
Procedure using TFA:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected compound in 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (5-10 equivalents).
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the aniline. The free base can be obtained by neutralization with a suitable base.
Application in the Synthesis of a Sotorasib Analogue
The following is a proposed synthetic workflow for a Sotorasib analogue starting from this compound.
Caption: Synthetic workflow for a Sotorasib analogue.
Signaling Pathway Inhibition
Sotorasib is a covalent inhibitor of KRAS G12C. It functions by binding to the mutant cysteine residue in the KRAS protein, locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival in KRAS-driven cancers. An analogue synthesized from this compound would be expected to function via the same mechanism.
Caption: Inhibition of the KRAS/MAPK signaling pathway.
Quantitative Data
The following table summarizes the inhibitory activity of Sotorasib, which serves as a benchmark for analogues that could be synthesized from this compound. The activity of a new analogue would need to be determined experimentally.
| Compound | Target | Assay | IC50 (nM) | Cell Line |
| Sotorasib (AMG 510) | KRAS G12C | p-ERK Inhibition | 1.9 | MIA PaCa-2 |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | 7 | NCI-H358 |
Data is representative and sourced from publicly available literature on Sotorasib.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its utility in the synthesis of kinase inhibitors, exemplified by its potential application in the development of novel KRAS G12C inhibitors, underscores its importance in modern drug discovery. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this promising intermediate.
Application Notes and Protocols: tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies.
The chemical scaffold of these inhibitors is crucial for their potency, selectivity, and pharmacokinetic properties. Halogenated aromatic moieties are frequently incorporated into kinase inhibitor designs to modulate these characteristics. tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a versatile building block for the synthesis of novel kinase inhibitors. The 2,3-difluoro substitution pattern can influence binding affinity and metabolic stability, while the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). The tert-butyl carbamate (Boc) group serves as a protecting group for the aniline nitrogen, which can be deprotected under acidic conditions to allow for further synthetic modifications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the RAF-MEK-ERK signaling pathway.
Key Applications
The primary utility of this compound in kinase inhibitor synthesis lies in its adaptability to palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex architectures of these targeted therapies.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By coupling the bromo-substituted building block with a variety of aryl or heteroaryl boronic acids or esters, a diverse library of biaryl compounds can be generated. This is a common strategy in the synthesis of Type I and Type II kinase inhibitors, where one of the aryl groups often interacts with the hinge region of the kinase.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds. It allows for the introduction of a wide range of primary or secondary amines at the 5-position of the difluorophenyl ring. This is particularly useful for synthesizing inhibitors that require a specific amine functionality to form key hydrogen bonds within the ATP-binding pocket of the target kinase.
Representative Kinase Inhibitor Target: BRAF and the MAPK/ERK Pathway
A prominent example of kinase inhibitors that could be synthesized using a difluorophenyl scaffold are inhibitors of the RAF family of serine/threonine kinases, particularly BRAF. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations, most commonly the V600E mutation in melanoma.[1] Inhibitors of BRAF, such as Vemurafenib (PLX4032), have shown significant clinical efficacy.[2][3]
MAPK/ERK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling cascade and the point of intervention for BRAF inhibitors.
Data Presentation: Representative BRAF Kinase Inhibitors
The following table summarizes the in vitro activity of Vemurafenib and related compounds, which share structural similarities with potential inhibitors synthesized from this compound. This data provides a benchmark for the potency that can be achieved with such scaffolds.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay (Colo205, BRAF V600E) IC50 (µM) | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | 0.149 | [1][3] |
| Vemurafenib (PLX4032) | wild-type BRAF | 100 | >10 (HCT116, BRAF WT) | [1][3] |
| Compound 3a | BRAF V600E | 149 | 2.103 | [1] |
| Compound 3s | BRAF V600E | Low nM | Not specified | [1] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a hypothetical kinase inhibitor scaffold using this compound as a starting material.
Diagram of Synthetic Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., BINAP, 0.03 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butyl carbamate protecting group.
Materials:
-
Boc-protected intermediate from Protocol 1 or 2 (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or 4M HCl in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aniline.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
References
Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The described methodology is based on the protection of the amino group of 5-bromo-2,3-difluoroaniline with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). The protocol is designed to be scalable and efficient, providing guidance on reaction conditions, purification, and expected outcomes.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the production of complex molecules for the pharmaceutical industry. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the chemoselective N-Boc protection of 5-bromo-2,3-difluoroaniline. This intermediate is crucial for the development of novel therapeutics, and a robust, scalable synthesis is therefore of high importance.
Chemical Reaction
The synthesis proceeds via the reaction of 5-bromo-2,3-difluoroaniline with di-tert-butyl dicarbonate in the presence of a suitable base.
Reaction Scheme:
Experimental Protocol
This protocol details the large-scale synthesis of this compound.
Materials and Equipment:
-
5-bromo-2,3-difluoroaniline (1 equivalent)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Large reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large, dry reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: To the stirred solution, add triethylamine or N,N-Diisopropylethylamine (1.5 eq) at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurry in a non-polar solvent to yield the pure this compound as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | 5-bromo-2,3-difluoroaniline |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine or DIPEA |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (by HPLC/NMR) | >98% |
| Product Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₂BrF₂NO₂[2][3] |
| Molecular Weight | 308.12 g/mol [2][3] |
| CAS Number | 1150114-27-4[2][3] |
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
5-bromo-2,3-difluoroaniline is classified as acutely toxic if swallowed.[1]
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure for detailed safety information.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Introduction
Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules, including protein kinase inhibitors. The presence of a bromine atom on the difluorinated phenyl ring provides a versatile handle for derivatization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This document provides detailed application notes and representative protocols for three common palladium-catalyzed transformations involving this substrate: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position, creating a biaryl scaffold common in pharmaceutical agents.
Data Presentation: Representative Conditions
The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields. The table below summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (3-5 mol%) | Pd(PPh₃)₄ is a common choice for a wide range of substrates. PdCl₂(dppf) is also highly effective, particularly for heteroaryl couplings. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid component is typically used to ensure complete consumption of the aryl bromide. |
| Base | K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.) | An aqueous solution of an inorganic base is required to activate the boronic acid for transmetalation.[2] K₃PO₄ is often effective for challenging substrates. |
| Solvent System | 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O | A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. Solvents should be degassed. |
| Temperature | 85 - 100 °C | The reaction temperature depends on the reactivity of the specific coupling partners and catalyst system. |
| Reaction Time | 12 - 24 hours | Progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide range of amines.[3][4] This reaction allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles onto the difluorophenyl ring, providing access to a diverse array of potential drug candidates.
Data Presentation: Representative Conditions
This transformation typically requires a palladium source, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos (2-4 mol%)RuPhos (2-4 mol%)BINAP (3-5 mol%) | Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are generally most effective for coupling with aryl bromides.[5] |
| Amine | 1.2 - 1.5 equivalents | A slight excess of the amine is used. |
| Base | NaOt-Bu (1.4 - 2.0 equiv.)LHMDS (2.0 - 2.4 equiv.)Cs₂CO₃ (1.5 - 2.0 equiv.) | Strong, non-nucleophilic bases are essential. NaOt-Bu is widely used. For substrates with base-sensitive functional groups, Cs₂CO₃ may be a milder alternative.[4] |
| Solvent | Toluene1,4-Dioxane | Anhydrous, non-polar aprotic solvents are required. Solvents must be thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to facilitate the reductive elimination step. |
| Reaction Time | 12 - 24 hours | Progress should be monitored by TLC or LC-MS. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a generic secondary amine.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.02 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv.) and this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to isolate the N-arylated product.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C-Br Bond in tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the carbon-bromine (C-Br) bond in tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the fluorine atoms and the readily functionalizable bromide. The following protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation reactions are based on established methodologies for similar aryl bromides and provide a strong starting point for the synthesis of a diverse range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[1] This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Please note that these are illustrative examples, and optimization may be required for specific substrates.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75-85 |
| 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[3] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[3]
Representative Data for Sonogashira Coupling
The following table provides representative conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are illustrative examples, and optimization may be required for specific substrates.
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 10 | 75-85 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | CH₃CN | RT | 12 | 70-80 |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6 hours, or until the starting material is consumed as monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[4][5] This reaction is a powerful tool for the synthesis of arylamines from aryl halides and a wide variety of amine coupling partners.[4][5]
Representative Data for Buchwald-Hartwig Amination
The following table presents representative conditions and expected yields for the Buchwald-Hartwig amination of this compound. Please note that these are illustrative examples, and optimization may be required for specific substrates.
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 70-80 |
| Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS | THF | 80 | 20 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Cyanation Reaction
Palladium-catalyzed cyanation of aryl halides provides a direct route to valuable aryl nitriles, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[6] Various cyanide sources can be employed, with zinc cyanide and potassium ferrocyanide being common choices to avoid the use of highly toxic alkali metal cyanides.[6]
Representative Data for Cyanation
The following table details representative conditions and expected yields for the cyanation of this compound. Please note that these are illustrative examples, and optimization may be required.
| Cyanide Source | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 120 | 12 | 75-85 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 70-80 |
| CuCN | Pd(PPh₃)₄ (5) | - | - | NMP | 140 | 24 | 65-75 |
Experimental Protocol: Cyanation using Zinc Cyanide
This protocol describes a general procedure for the palladium-catalyzed cyanation of this compound using zinc cyanide.
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide [Zn(CN)₂] (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategic Use of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate in Kinase Inhibitor Synthesis
Introduction
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a key synthetic intermediate employed in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of its functional groups—a Boc-protected amine, a bromine atom, and difluoro-substituted phenyl ring—makes it a versatile building block for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group offers robust protection of the aniline nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions. The bromine atom serves as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, which are often essential for achieving high potency and selectivity in kinase inhibitors.
Key Applications in Drug Development
This carbamate derivative is particularly valuable in the synthesis of inhibitors targeting critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and KRAS pathways. The difluorophenyl moiety can enhance binding affinity and modulate the physicochemical properties of the final drug candidate, such as metabolic stability and cell permeability.
-
PI3K Inhibitors: The phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in various cancers.[1][2][3][4] this compound can serve as a precursor to the core structures of selective PI3Kα inhibitors.
-
KRAS G12C Inhibitors: The KRAS G12C mutation is a significant driver in several solid tumors. The development of covalent inhibitors, such as AMG 510 (Sotorasib), has marked a breakthrough in treating these cancers.[5][6][7] Analogs and derivatives of such inhibitors can be synthesized using building blocks like the title compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection steps involving this compound, based on analogous reactions reported in the literature.
Table 1: Boc Protection of 5-bromo-2,3-difluoroaniline
| Parameter | Value/Condition | Reference |
| Starting Material | 5-bromo-2,3-difluoroaniline | - |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [8][9] |
| Base | Triethylamine (TEA) or NaOH | [10][11] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [8] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 4 - 16 hours | [10][11] |
| Typical Yield | 85-95% | - |
| Purity | >95% after purification | - |
Table 2: Boc Deprotection of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | - |
| Reagent | Trifluoroacetic acid (TFA) | [12][13] |
| Solvent | Dichloromethane (DCM) | [12][13] |
| TFA Concentration | 20-50% (v/v) | [13] |
| Temperature | 0 °C to Room Temperature | [13] |
| Reaction Time | 30 minutes - 4 hours | [13] |
| Typical Yield | >90% | - |
| Purity | High, often used without further purification | - |
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol describes the protection of the amino group of 5-bromo-2,3-difluoroaniline using di-tert-butyl dicarbonate.
Materials:
-
5-bromo-2,3-difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2,3-difluoroaniline (1.0 equiv.) in anhydrous THF.
-
Add triethylamine (1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound
This protocol details the removal of the Boc protecting group to yield 5-bromo-2,3-difluoroaniline.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.[13]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (20-50% v/v in DCM) to the stirred solution.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[13]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected aniline.[13]
Visualizations
References
- 1. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 11. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (5-bromo-2,3-difluorophenyl)carbamate scaffold is a valuable building block in medicinal chemistry for the generation of diverse compound libraries. The presence of the bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The difluoro-substitution pattern on the phenyl ring can significantly influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The Boc-protecting group on the aniline nitrogen provides a stable handle that can be removed under acidic conditions to allow for further functionalization.
This document provides detailed protocols for the derivatization of this compound via three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are highly amenable to parallel synthesis and high-throughput screening efforts.
Data Presentation: Representative Library Synthesis Data
The following tables summarize representative yields for the derivatization of this compound with various coupling partners. The data is compiled from analogous reactions in the scientific literature and serves as a guideline for expected outcomes in a library synthesis setting.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl (5-phenyl-2,3-difluorophenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (5-(4-methoxyphenyl)-2,3-difluorophenyl)carbamate | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | tert-Butyl (5-(pyridin-3-yl)-2,3-difluorophenyl)carbamate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl (5-(4-(trifluoromethyl)phenyl)-2,3-difluorophenyl)carbamate | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 82-92 |
| 5 | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | tert-Butyl (5-(thiophen-2-yl)-2,3-difluorophenyl)carbamate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 78-88 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | tert-Butyl (5-(morpholino)-2,3-difluorophenyl)carbamate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | tert-Butyl (5-(phenylamino)-2,3-difluorophenyl)carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | tert-Butyl (5-(benzylamino)-2,3-difluorophenyl)carbamate | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 20 | 75-88 |
| 4 | N-Methylpiperazine | tert-Butyl (5-(4-methylpiperazin-1-yl)-2,3-difluorophenyl)carbamate | Pd(OAc)₂ / RuPhos | NaOtBu | THF | 80 | 16 | 82-95 |
| 5 | Indole | tert-Butyl (5-(1H-indol-1-yl)-2,3-difluorophenyl)carbamate | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 65-80 |
Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | tert-Butyl (5-(phenylethynyl)-2,3-difluorophenyl)carbamate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | Ethynyltrimethylsilane | tert-Butyl (5-((trimethylsilyl)ethynyl)-2,3-difluorophenyl)carbamate | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 10 | 90-98 |
| 3 | 1-Heptyne | tert-Butyl (5-(hept-1-yn-1-yl)-2,3-difluorophenyl)carbamate | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 12 | 80-90 |
| 4 | 3-Ethynylpyridine | tert-Butyl (5-(pyridin-3-ylethynyl)-2,3-difluorophenyl)carbamate | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | 1,4-Dioxane | 80 | 16 | 75-85 |
| 5 | Propargyl alcohol | tert-Butyl (5-(3-hydroxyprop-1-yn-1-yl)-2,3-difluorophenyl)carbamate | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 12 | 70-85 |
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates but can be scaled as needed. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids or their esters.
Materials:
-
This compound
-
Array of boronic acids or boronic acid pinacol esters (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous K₂CO₃, 3 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
96-well reaction block with sealing mat
-
Inert gas supply
-
Shaker and heating block
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in toluene.
-
Prepare 0.24 M solutions of each boronic acid/ester in toluene.
-
Prepare a stock solution of the palladium catalyst (e.g., 0.01 M Pd(PPh₃)₄ in toluene).
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add the palladium catalyst solution (e.g., 50 µL, 0.0005 mmol).
-
Dispense 250 µL of the this compound solution (0.05 mmol, 1.0 equivalent) to each well.
-
Dispense 250 µL of the respective boronic acid/ester solution (0.06 mmol, 1.2 equivalents) to each well.
-
Add 75 µL of 2M aqueous K₂CO₃ solution (0.15 mmol, 3.0 equivalents) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate with a chemically resistant sealing mat.
-
Place the sealed plate on a shaker and heat to 100 °C for 12-18 hours.
-
Cool the plate to room temperature.
-
Quench the reaction by adding 200 µL of water to each well.
-
Add 500 µL of ethyl acetate to each well, seal, and shake to extract the product.
-
Centrifuge the plate to separate the layers.
-
Transfer the organic layer to a new 96-well plate for analysis (e.g., LC-MS) and subsequent purification (e.g., preparative HPLC).
-
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Array of amines (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
96-well reaction block with sealing mat
-
Inert gas supply
-
Shaker and heating block
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in toluene.
-
Prepare 0.24 M solutions of each amine in toluene.
-
Prepare a catalyst/ligand pre-mix solution in toluene (e.g., 0.004 M Pd₂(dba)₃ and 0.008 M BINAP).
-
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or under a flow of inert gas, dispense solid sodium tert-butoxide (0.07 mmol, 1.4 equivalents) into each well of the 96-well reaction block.
-
Dispense 250 µL of the this compound solution (0.05 mmol, 1.0 equivalent) to each well.
-
Dispense 250 µL of the respective amine solution (0.06 mmol, 1.2 equivalents) to each well.
-
Add the catalyst/ligand premix (e.g., 250 µL) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate with a chemically resistant sealing mat.
-
Place the sealed plate on a shaker and heat to 100 °C for 18-24 hours.
-
Cool the plate to room temperature.
-
Quench the reaction by adding 200 µL of saturated aqueous ammonium chloride solution to each well.
-
Add 500 µL of ethyl acetate to each well, seal, and shake to extract the product.
-
Centrifuge the plate to separate the layers.
-
Transfer the organic layer to a new 96-well plate for analysis and purification.
-
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
This protocol provides a general method for the palladium and copper co-catalyzed coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Array of terminal alkynes (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3 equivalents)
-
Anhydrous solvent (e.g., THF)
-
96-well reaction block with sealing mat
-
Inert gas supply
-
Shaker and heating block
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in THF.
-
Prepare 0.3 M solutions of each terminal alkyne in THF.
-
Prepare a stock solution of the palladium catalyst and copper iodide in THF (e.g., 0.006 M Pd(PPh₃)₂Cl₂ and 0.01 M CuI).
-
-
Reaction Setup (under inert atmosphere):
-
To each well of the 96-well reaction block, add the palladium/copper catalyst solution (e.g., 250 µL).
-
Dispense 250 µL of the this compound solution (0.05 mmol, 1.0 equivalent) to each well.
-
Dispense 250 µL of the respective alkyne solution (0.075 mmol, 1.5 equivalents) to each well.
-
Add triethylamine (21 µL, 0.15 mmol, 3.0 equivalents) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate with a chemically resistant sealing mat.
-
Place the sealed plate on a shaker and heat to 60 °C for 8-12 hours.
-
Cool the plate to room temperature.
-
Dilute the mixture with 500 µL of ethyl acetate and filter through a short plug of silica gel in a filter plate to remove metal salts.
-
Collect the filtrate in a new 96-well plate and concentrate under reduced pressure.
-
Re-dissolve the residue in a suitable solvent for analysis and purification.
-
Mandatory Visualizations
Experimental Workflow for Library Synthesis
Caption: Automated workflow for library synthesis.
Biological Context: Inhibition of the Raf-MEK-ERK Signaling Pathway
Derivatives of 2,3-difluorophenyl compounds have been identified as potent inhibitors of the Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[1] The synthesized library can be screened for activity against key kinases in this pathway, such as B-Raf.
Caption: Inhibition of the Raf-MEK-ERK pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the N-Boc protection of 5-bromo-2,3-difluoroaniline. This reaction typically involves reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and a suitable solvent. The Boc group serves as a protecting group for the amine functionality in subsequent reaction steps.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Boc protection of anilines, particularly electron-deficient ones like 5-bromo-2,3-difluoroaniline, can stem from several factors:
-
Weak Nucleophilicity of the Amine: The fluorine atoms on the aromatic ring are electron-withdrawing, which significantly reduces the nucleophilicity of the amine, making the reaction sluggish.[3]
-
Incomplete Reaction: Due to the reduced reactivity, the reaction may not have gone to completion within the allotted time.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the reaction rate and overall yield.
-
Impure Starting Materials: Impurities in the 5-bromo-2,3-difluoroaniline or degradation of the Boc anhydride can inhibit the reaction.
-
Product Loss During Work-up: The product may be partially lost during extraction or purification steps.
Q3: What are the common side reactions I should be aware of?
A3: The primary side reaction of concern is the formation of the di-Boc protected product, where two Boc groups attach to the nitrogen atom. This is more likely to occur at higher temperatures or with prolonged reaction times.[4] Another potential issue is the hydrolysis of Boc anhydride if excessive water is present in the reaction mixture.
Q4: Is a base always necessary for this reaction?
A4: While the reaction can proceed without a base, it is often very slow for weakly nucleophilic anilines.[4] A base is highly recommended to deprotonate the amine after its initial attack on the Boc anhydride, thereby neutralizing the resulting ammonium species and driving the reaction forward.[1][2] For electron-deficient anilines, a stronger base or a catalyst might be required for efficient conversion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Weakly Nucleophilic Aniline | 1. Add a Catalyst: Introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) at 0.1-0.2 equivalents. DMAP reacts with Boc anhydride to form a more reactive intermediate.[4] 2. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor carefully for di-Boc formation. |
| Inappropriate Solvent | 1. Switch to an Alcoholic Solvent: Solvents like methanol or ethanol can significantly accelerate the Boc protection of aromatic amines, even without a base.[3] 2. Use Aprotic Solvents: Tetrahydrofuran (THF) or Dichloromethane (DCM) are also commonly used and effective solvents.[1][2] |
| Base is Not Effective | 1. Use a Stronger Base: If using a mild base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as Diisopropylethylamine (DIEA). 2. Aqueous Base: For some substrates, an aqueous base like sodium bicarbonate or sodium hydroxide in a biphasic system can be effective. |
| Degraded Boc Anhydride | Boc anhydride is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or verify the purity of your reagent. |
Problem 2: Presence of Multiple Spots on TLC (Including Starting Material)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Electron-deficient anilines may require longer reaction times (several hours to overnight). 2. Increase Stoichiometry: Add a slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents). |
| Formation of Di-Boc Product | 1. Lower Reaction Temperature: Run the reaction at room temperature or even 0 °C to minimize this side reaction.[4] 2. Avoid Excess Boc Anhydride: Use no more than 1.2 equivalents of Boc anhydride. |
| Impure Starting Aniline | Purify the 5-bromo-2,3-difluoroaniline starting material by recrystallization or column chromatography before use. |
Problem 3: Difficult Purification
| Possible Cause | Recommended Solution |
| Product is an Oil or Sticky Solid | 1. Trituration: After concentrating the crude product, attempt to triturate it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce crystallization and remove non-polar impurities.[5] 2. Aqueous Work-up: Ensure the work-up includes washing with a mild acid (e.g., dilute HCl) to remove any remaining base and a mild base (e.g., sat. NaHCO₃) to remove acidic byproducts. |
| Co-elution on Silica Gel | 1. Optimize Solvent System: Use a gradient elution for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane. 2. Alternative Purification: If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) may yield a pure product. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-bromo-2,3-difluoroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.1 eq) to the mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Once the reaction is complete (disappearance of starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Visualizations
Caption: General reaction scheme for Boc protection and potential side product formation.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
purification challenges with tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction to synthesize this compound is sluggish and incomplete. What are the common causes?
A1: Incomplete or slow reactions are frequently encountered when working with electron-deficient anilines. The fluorine and bromine atoms on the phenyl ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine group on the starting material, 5-bromo-2,3-difluoroaniline.[1] This low reactivity with di-tert-butyl dicarbonate (Boc₂O) is a primary cause of incomplete reactions.[1] Additionally, poor solubility of the starting aniline in the reaction solvent can also hinder the reaction rate.[1]
Q2: What are the likely impurities in my crude product?
A2: The most common impurity is the unreacted starting material, 5-bromo-2,3-difluoroaniline, due to the incomplete reaction described above. Other potential impurities include byproducts from the decomposition of Boc anhydride and, in some cases, a small amount of the di-Boc protected product (N,N-bis(tert-butoxycarbonyl)-5-bromo-2,3-difluoroaniline) if harsh reaction conditions are used.[1]
Q3: I am observing my product "oiling out" instead of crystallizing during recrystallization. What should I do?
A3: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities are present that depress the melting point and inhibit crystal lattice formation. To address this, you can try switching to a lower-boiling point solvent system, using a more dilute solution, or cooling the solution at a much slower rate to encourage crystal growth. Seeding the solution with a previously obtained pure crystal can also be effective.
Q4: My compound appears to be degrading during silica gel column chromatography, leading to streaking and low recovery. Why is this happening?
A4: While Boc-protected amines are generally stable, the acidic nature of standard silica gel can sometimes cause partial deprotection or degradation of sensitive compounds, leading to tailing or streaking on the column.[2] Although the Boc group is considered relatively acid-stable compared to other protecting groups, prolonged contact time with silica can be detrimental.[3][4]
Q5: How can I choose an appropriate solvent system for column chromatography?
A5: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[2] For this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. Systematically testing different ratios with TLC is the most effective method to determine the optimal mobile phase.
Troubleshooting Guides
Recrystallization Challenges
| Issue | Possible Cause | Recommended Solution(s) |
| Low Yield | The compound is too soluble in the chosen solvent even at low temperatures. | Test solvent systems where the compound has high solubility when hot and low solubility when cold. Good starting points include hexane/ethyl acetate or heptane/dichloromethane mixtures. |
| Insufficient cooling time or temperature. | Ensure the solution is cooled slowly to room temperature and then placed in an ice bath or refrigerator for an extended period to maximize crystal formation. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of the solution. | |
| Oily Product | Presence of impurities inhibiting crystallization. | Attempt to purify the crude material first by a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. |
| Supersaturation is too high, leading to rapid precipitation instead of crystal growth. | Use a more dilute solution or cool the solution at a slower rate. Introducing a seed crystal can help initiate proper crystallization. | |
| Colored Impurities | Residual colored byproducts from the synthesis. | A charcoal treatment during the recrystallization process can be effective in adsorbing colored impurities. Use a minimal amount of activated carbon and filter it while the solution is hot. |
Column Chromatography Challenges
| Issue | Possible Cause | Recommended Solution(s) |
| Poor Separation | The chosen mobile phase does not provide adequate resolution between the product and impurities (e.g., starting aniline). | Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). Aim for a solvent mixture that maximizes the separation between the spots of your product and the main impurities. |
| The column is overloaded with the crude sample. | As a general guideline, the amount of crude material loaded should be approximately 1-2% of the weight of the silica gel.[2] | |
| Streaking/Tailing | The compound may be degrading on the acidic silica gel. | Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina.[2] |
| The sample was not loaded onto the column in a narrow band. | Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and carefully apply it to the top of the silica gel bed. For samples with poor solubility, a "dry loading" technique is recommended.[2] | |
| Product Eluting Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Product Not Eluting | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate). Adding a small amount of a more polar solvent like methanol (1-2%) can also help.[2] |
Experimental Protocols
General Protocol for Boc Protection of 5-bromo-2,3-difluoroaniline
-
Dissolution : Dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq). For this electron-poor aniline, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) is recommended to drive the reaction to completion.[1]
-
Reaction : Stir the mixture at room temperature to 40 °C. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Workup : Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing : Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base and any remaining starting aniline, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
General Protocol for Purification by Silica Gel Column Chromatography
-
TLC Analysis : Determine the optimal mobile phase (eluent) by running TLC plates with the crude product in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like DCM. Carefully apply the solution to the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading") and add the resulting powder to the top of the column.
-
Elution : Begin eluting with the mobile phase, starting with a low polarity. You can gradually increase the polarity of the mobile phase (gradient elution) to elute the product after less polar impurities have been washed off.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification of this compound.
Caption: Logical relationship in the synthesis leading to common impurities.
References
Technical Support Center: Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in optimizing this chemical transformation.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the tert-butoxycarbonylation of 5-bromo-2,3-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is slow or incomplete. What are the likely causes?
A1: Several factors can contribute to a sluggish or incomplete reaction:
-
Low Nucleophilicity of the Amine: The starting material, 5-bromo-2,3-difluoroaniline, is an electron-deficient aniline. The presence of two electron-withdrawing fluorine atoms and a bromine atom significantly reduces the nucleophilicity of the amino group, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).[1]
-
Inadequate Base: A base is often crucial to neutralize the acidic byproducts and drive the reaction to completion. The choice and amount of base are critical. Common bases for this reaction include triethylamine (TEA), sodium bicarbonate, and 4-dimethylaminopyridine (DMAP).
-
Poor Solubility: If the starting aniline is not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered.
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in aqueous conditions without a sufficient excess of the anhydride can lead to lower yields.
Q2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the possible side reactions?
A2: While the target reaction is generally clean, the following side reactions can occur:
-
N,N-di-Boc Formation: Although less common with deactivated anilines, over-reaction can lead to the formation of the di-protected amine, especially under forcing conditions or with a large excess of Boc₂O.
-
Reaction with Other Nucleophiles: If your starting material is impure and contains other nucleophilic functional groups, these may also react with Boc₂O.
-
Formation of Isocyanate or Urea Derivatives: In some cases, particularly with the use of a base, the formation of isocyanate or urea-type byproducts can occur.[2]
Q3: What is the recommended workup procedure for this reaction?
A3: A typical workup procedure involves:
-
Quenching: If excess Boc₂O is suspected, the reaction can be quenched by adding a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine, or simply by adding water.
-
Solvent Removal: The organic solvent is typically removed under reduced pressure.
-
Extraction: The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble impurities and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound can typically be achieved by:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a common eluent system.
Data Presentation
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Low nucleophilicity of the aniline. | Increase reaction temperature; consider using a more effective catalyst like DMAP. |
| Inappropriate or insufficient base. | Use a stronger, non-nucleophilic base like DBU, or increase the stoichiometry of a weaker base like TEA. | |
| Poor solubility of starting material. | Choose a solvent in which the aniline is more soluble (e.g., THF, acetonitrile). | |
| Formation of Byproducts | N,N-di-Boc formation. | Use a stoichiometric amount of Boc₂O and monitor the reaction closely by TLC or LC-MS. |
| Presence of other nucleophilic impurities. | Ensure the purity of the starting 5-bromo-2,3-difluoroaniline. | |
| Difficult Purification | Product is an oil. | Utilize silica gel column chromatography for purification. |
| Close-running impurities on TLC. | Try a different solvent system for chromatography or consider recrystallization if the product is solid. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
5-bromo-2,3-difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2,3-difluoroaniline (1.0 eq) in THF or ACN (0.1-0.5 M), add triethylamine (1.2-1.5 eq). For less reactive substrates, a catalytic amount of DMAP (0.1 eq) can be added.
-
Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to 40-50 °C for several hours to overnight for complete conversion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting the synthesis of this compound.
Caption: Potential side reactions in the Boc protection of 5-bromo-2,3-difluoroaniline.
References
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of 5-bromo-2,3-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of 5-bromo-2,3-difluoroaniline. Due to the electron-withdrawing effects of the fluorine and bromine substituents, this substrate exhibits reduced nucleophilicity, which can lead to challenges in achieving efficient protection.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc protection of 5-bromo-2,3-difluoroaniline and provides systematic solutions.
Problem 1: Low or No Conversion to the Boc-Protected Product
Possible Causes:
-
Low Nucleophilicity of the Aniline: The electron-withdrawing fluorine and bromine atoms significantly decrease the nucleophilicity of the aniline nitrogen, making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Insufficient Reaction Temperature: The reaction may be too slow at room temperature to proceed to a significant extent.
-
Inappropriate Solvent: The choice of solvent can greatly influence the reaction rate and solubility of the starting materials.
-
Decomposition of (Boc)₂O: Although relatively stable, prolonged reaction times at high temperatures can lead to the decomposition of Boc anhydride.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. For electron-deficient anilines, temperatures around 40-80°C are often employed.[2]
-
Use a Catalyst: The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction by activating the Boc anhydride.[3]
-
Optimize Solvent Choice: Consider using polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or acetonitrile, which can help to solvate the reactants and facilitate the reaction. Alcoholic solvents like methanol have also been shown to enhance the rate of Boc protection for aromatic amines.[2]
}
Problem 2: Formation of Side Products
Possible Causes:
-
Double Boc Protection (N,N-diBoc): Although less common with anilines, forcing conditions (e.g., large excess of (Boc)₂O and strong base) can potentially lead to the formation of the di-protected product.
-
Urea Formation: At elevated temperatures, isocyanate intermediates can form, which may react with the starting aniline to produce urea byproducts.[4]
Solutions:
-
Control Stoichiometry: Use a modest excess of di-tert-butyl dicarbonate (e.g., 1.1-1.5 equivalents).
-
Moderate Reaction Temperature: Avoid excessively high temperatures to minimize the formation of isocyanate-related byproducts.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction once complete.
}
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Boc protection of 5-bromo-2,3-difluoroaniline?
A1: Given the electron-deficient nature of 5-bromo-2,3-difluoroaniline, starting with slightly more forcing conditions than for a simple aniline is advisable. A good starting point would be to use 1.1-1.2 equivalents of di-tert-butyl dicarbonate with a catalytic amount of DMAP (0.1 equivalents) in a solvent like THF or acetonitrile at room temperature, with the option to gently heat to 40-50°C if the reaction is slow.[5][6]
Q2: How does the choice of base affect the reaction?
A2: While the Boc protection can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acidic byproducts and drive the reaction to completion. For poorly reactive anilines, the use of a catalytic amount of a nucleophilic base like DMAP is highly effective in accelerating the reaction.[3]
Q3: What is the mechanism of DMAP catalysis in this reaction?
A3: DMAP acts as a nucleophilic catalyst by first reacting with di-tert-butyl dicarbonate to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is much more electrophilic than Boc anhydride itself and is more readily attacked by the weakly nucleophilic 5-bromo-2,3-difluoroaniline. The DMAP is then regenerated, completing the catalytic cycle.[3]
}
Q4: Can I use solvent-free conditions for this reaction?
A4: Solvent-free conditions have been reported for the Boc protection of some anilines and can be an environmentally friendly option.[1] However, for a less reactive substrate like 5-bromo-2,3-difluoroaniline, ensuring adequate mixing and heat transfer might be challenging. It is recommended to start with a solvent-based approach and consider solvent-free conditions as a potential optimization step.
Q5: How can I purify the final product, tert-butyl (5-bromo-2,3-difluorophenyl)carbamate?
A5: After an aqueous workup to remove any water-soluble byproducts and excess reagents, the crude product can typically be purified by flash column chromatography on silica gel. A common eluent system would be a mixture of hexanes and ethyl acetate.
Data Presentation
The following tables summarize key quantitative data to aid in the optimization of reaction conditions.
Table 1: Effect of Solvent on Reaction Time for Boc Protection of Anilines
| Solvent | Relative Reaction Rate | Reference |
| Chloroform-d (CDCl₃) | 1 | [2] |
| Methanol-d₄ (CD₃OD) | ~70 | [2] |
| Dichloromethane (DCM) | High Yield (<3 min with catalyst) | [7] |
Table 2: Comparison of Reaction Conditions for Boc Protection of Amines
| Conditions | Substrate Scope | Key Advantages | Reference |
| (Boc)₂O, THF, rt | General amines | Mild conditions | [7] |
| (Boc)₂O, DMAP (cat.), CH₂Cl₂, rt | General amines, including less reactive ones | Faster reaction rates | [5] |
| (Boc)₂O, NaOH, H₂O/THF | General amines | Aqueous conditions | [6] |
| (Boc)₂O, Solvent-free, rt | Various amines | Green chemistry, fast | [1] |
Experimental Protocols
The following is a general experimental protocol for the Boc protection of an electron-deficient aniline that can be adapted for 5-bromo-2,3-difluoroaniline. Note: Optimization of reaction time and temperature may be necessary for the specific substrate.
Protocol 1: Boc Protection using DMAP as a Catalyst
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-2,3-difluoroaniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) or acetonitrile (approximately 0.2-0.5 M).
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). If the reaction is slow, gently heat the mixture to 40-50°C.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of HCl (e.g., 1 M), followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.[5]
}
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Troubleshooting Suzuki Reactions with tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low or no yield. What are the primary reasons for this?
A1: Low yields with this substrate are often attributed to a combination of electronic and steric factors. The 2,3-difluoro substitution pattern makes the aryl bromide electron-deficient, which can facilitate the initial oxidative addition step. However, the presence of two ortho-fluoro substituents also introduces significant steric hindrance around the reaction center. This steric bulk can impede both the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination step to form the desired C-C bond. Additionally, issues such as catalyst deactivation, suboptimal base or ligand choice, and degradation of the boronic acid coupling partner are common culprits.
Q2: Is the tert-Butyl (Boc) protecting group stable under typical Suzuki reaction conditions?
A2: The Boc protecting group is generally stable under the basic conditions used in most Suzuki-Miyaura reactions. It is known to be labile under strong acidic conditions. Therefore, cleavage of the Boc group is not a common cause of reaction failure unless acidic conditions are inadvertently introduced.
Q3: Can the ortho-difluoro substituents on the aryl bromide negatively impact the reaction?
A3: Yes, while electron-withdrawing groups like fluorine can enhance the reactivity of the aryl halide towards oxidative addition, the presence of two ortho-substituents creates significant steric hindrance. This can slow down the key steps in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome this steric challenge and promote efficient coupling.
Q4: What are the most common side reactions to be aware of with this type of substrate?
A4: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid coupling partner can be protonated and lose its boron moiety, especially in the presence of water and a strong base. This is a common issue with electron-deficient boronic acids.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity. This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of ligand.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki reactions with this compound.
Problem: Low to No Product Formation
Catalyst and Ligand Selection
For sterically hindered and electron-deficient aryl bromides, the choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.
Recommendations:
-
Use Buchwald Ligands and Precatalysts: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended. Their corresponding palladacycle precatalysts (e.g., SPhos Pd G2, XPhos Pd G3) are often more effective as they are air-stable and efficiently generate the active Pd(0) species.
-
Consider Other Bulky Ligands: Other bulky, electron-rich phosphine ligands like RuPhos can also be effective.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Electron-Deficient Aryl Bromides
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1-2 | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | 1-2 | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. |
| PdCl₂(dppf) | Diphosphine complex | 2-5 | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 2-5 | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. |
Base Selection
The base plays a crucial role in the transmetalation step. For challenging couplings, a stronger base is often required.
Recommendations:
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for difficult Suzuki couplings.
-
Anhydrous Conditions: Ensure the base is finely powdered and anhydrous to minimize protodeboronation of the boronic acid.
Table 2: Comparison of Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides
| Base | Strength | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Strong | Effective for many challenging Suzuki couplings, promotes high reaction rates. | Can be highly basic, potentially leading to side reactions with sensitive substrates. |
| Cs₂CO₃ | Strong | Can accelerate slow reactions, often gives high yields. | Higher cost, can promote side reactions. |
| K₂CO₃ | Moderate | Common and effective for many standard Suzuki reactions. | May not be strong enough for this challenging substrate. |
| KF | Mild | Useful for substrates with base-labile groups. | Often requires higher temperatures and longer reaction times. |
Solvent and Temperature Optimization
The choice of solvent and reaction temperature can significantly impact the reaction outcome.
Recommendations:
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are commonly used solvents, often in combination with water.
-
Degassing: Thoroughly degas the solvent to remove dissolved oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
Boronic Acid Stability
Protodeboronation is a major cause of low yields.
Recommendations:
-
Use a Slight Excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Consider Boronic Esters or Trifluoroborates: Pinacol boronate esters (Bpin) or potassium trifluoroborate salts are often more stable alternatives to boronic acids and can minimize protodeboronation.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling reaction. Optimization may be necessary for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, SPhos Pd G2, and potassium phosphate.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting a failed Suzuki reaction and the catalytic cycle.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Technical Support Center: Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound?
The most common method is the N-tert-butoxycarbonylation (Boc protection) of 5-bromo-2,3-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is widely used in organic synthesis due to the stability of the Boc protecting group under various conditions.[3]
Q2: My Boc protection reaction is showing low or no conversion. What are the potential causes?
Several factors can lead to an incomplete or failed Boc protection reaction:
-
Low Nucleophilicity of the Aniline: 5-bromo-2,3-difluoroaniline is an electron-deficient aniline due to the presence of electron-withdrawing fluorine and bromine atoms, which reduces its nucleophilicity and reactivity with Boc₂O.[1][4]
-
Poor Solubility: The starting aniline may have poor solubility in the chosen reaction solvent, hindering the reaction.[1][4]
-
Inappropriate Base: The choice and amount of base can be critical. A base is often used to neutralize the acidic byproduct and drive the reaction to completion.[1]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze, reducing its availability for the reaction.[1]
Q3: What are common side products observed during the synthesis and how can they be minimized?
A common side product is the N,N-di-Boc protected aniline.[1] This can occur with primary amines under forcing conditions. To minimize this, use a stoichiometric amount of Boc₂O and carefully monitor the reaction's progress.[1] Another potential side reaction is the formation of isocyanates or urea derivatives, especially when a base is used.[1]
Q4: What are the primary challenges when scaling up this synthesis?
Key challenges during scale-up include:
-
Exothermicity: The reaction can be exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing becomes more challenging at larger scales, which can impact reaction kinetics and lead to localized concentration gradients.
-
Purification: Purification by column chromatography can be impractical at a large scale. Developing a robust crystallization or recrystallization procedure is often necessary.
Q5: What is a suitable workup and purification procedure for this compound?
A typical workup involves quenching the reaction, followed by an extractive workup to remove water-soluble byproducts. The organic layer is then dried and concentrated.[5][6] For purification, recrystallization from a suitable solvent system (e.g., hexane/dichloromethane or ethanol/water) is a common method.[7][8] Slurrying the crude product in a solvent mixture can also be an effective purification technique.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to low nucleophilicity of the aniline. | Increase reaction time or temperature. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP). Monitor reaction progress by TLC or HPLC. |
| Poor solubility of starting materials. | Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.[1][6] Ensure vigorous stirring. | |
| Suboptimal base selection. | Screen different bases (e.g., triethylamine, sodium hydroxide, sodium carbonate) and optimize the stoichiometry.[1][6] | |
| Formation of Impurities | N,N-di-Boc formation. | Use a stoichiometric amount of Boc₂O and monitor the reaction closely. Avoid excessive reaction times and temperatures.[1] |
| Hydrolysis of Boc₂O. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Difficult Purification | Oily product or difficulty in crystallization. | Try different solvent systems for recrystallization. Slurrying the crude product in a non-polar solvent can sometimes induce crystallization.[7] |
| Co-elution of impurities during column chromatography. | Optimize the mobile phase for better separation. Consider a different stationary phase if issues persist. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolution: Dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a reaction flask.[1]
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or sodium carbonate (1.5 eq).[1][6]
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the crude product by recrystallization or column chromatography.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Anilines
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromoethylamine hydrobromide | Sodium Carbonate | Dioxane/Water | 0-25 | 82 | [6] |
| 2-Bromoethylamine hydrobromide | Triethylamine | Acetonitrile | 20-25 | - | [6] |
| Aniline | None | Water/Acetone | Room Temp | 95 | [10] |
| 3-Chloroaniline | - | - | - | - | [11] |
Note: The yields and conditions are for structurally related compounds and may vary for the synthesis of this compound.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the Boc protection of 5-bromo-2,3-difluoroaniline.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Technical Support Center: Analytical Method Development for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate.
High-Performance Liquid Chromatography (HPLC) Method Development
A robust HPLC method is crucial for assessing the purity and stability of this compound. Reversed-phase HPLC (RP-HPLC) is the recommended starting point due to the compound's moderate polarity.
Experimental Protocol: RP-HPLC Method
A general RP-HPLC method for the analysis of carbamate compounds can be adapted for this compound.[1]
Table 1: Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Acetonitrile:Water (1:1, v/v) |
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
FAQs
-
Q1: Why am I seeing significant peak tailing for my main peak?
-
A1: Peak tailing for carbamate compounds can be caused by secondary interactions between the analyte and the silica-based stationary phase.[2] The carbamate group can interact with residual silanols on the column packing. To mitigate this, ensure the mobile phase pH is low; the use of 0.1% formic acid should help. If tailing persists, consider using a column with end-capping or a different stationary phase like a phenyl-hexyl column.
-
-
Q2: My peak is broad and not well-resolved from impurities. What should I do?
-
A2: Poor peak shape and resolution can stem from several factors.[2] First, ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. If the issue is not solvent-related, optimizing the gradient is the next step. A shallower gradient (e.g., extending the gradient time) can improve the separation of closely eluting impurities.
-
-
Q3: I am observing ghost peaks in my chromatogram. What is their source?
-
A3: Ghost peaks are often due to contaminants in the mobile phase or carryover from previous injections. Ensure you are using high-purity solvents and freshly prepared mobile phases. To address carryover, implement a robust needle wash protocol and include a blank injection after a high-concentration sample to ensure the system is clean.
-
-
Q4: The retention time of my analyte is shifting between injections. Why is this happening?
-
A4: Retention time instability can be caused by inadequate column equilibration, fluctuations in mobile phase composition, or changes in column temperature. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a solvent proportioning valve for accurate mobile phase mixing and a column oven to maintain a stable temperature.
-
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS can be a valuable tool for identifying volatile and semi-volatile impurities in this compound.
Experimental Protocol: GC-MS Method
Table 2: Starting GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
GC-MS Troubleshooting Guide
FAQs
-
Q1: My compound is not eluting from the GC column. What could be the issue?
-
A1: this compound has a relatively high molecular weight and may not be sufficiently volatile for GC analysis without derivatization. Thermal decomposition in the hot GC inlet is also possible. If you are not seeing your peak, consider derivatization or use LC-MS as an alternative.
-
-
Q2: I see a peak corresponding to the loss of the tert-butyl group. Is this expected?
-
A2: Yes, thermal decomposition of the tert-butoxycarbonyl (Boc) protecting group in the hot GC inlet is a common phenomenon. This will result in the formation of 5-bromo-2,3-difluoroaniline.
-
-
Q3: What are the expected fragmentation patterns in the mass spectrum?
-
A3: For the parent molecule, if it remains intact, a characteristic fragmentation of t-butylcarbamates is the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a combined loss of 100 Da.[3] You would also expect to see fragments corresponding to the aromatic portion of the molecule.
-
Structural Elucidation and Other Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural confirmation of this compound and the identification of impurities.
Table 3: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| tert-Butyl | ~1.5 | Singlet |
| Aromatic CH | 7.0 - 8.0 | Multiplets |
| NH | ~7.5 (broad) | Singlet |
Note: The fluorine atoms will cause splitting in the aromatic region, and ¹⁹F NMR should also be performed for complete structural analysis.
Mass Spectrometry (MS)
Electrospray ionization (ESI) coupled with a mass analyzer (e.g., Q-TOF, Orbitrap) is the preferred method for accurate mass determination and impurity identification.
Workflow for Analytical Method Development
Caption: A general workflow for analytical method development.
Potential Impurities
Knowledge of potential impurities is critical for developing a stability-indicating and specific analytical method.
Table 4: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| 5-bromo-2,3-difluoroaniline | Starting Material | |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | |
| tert-Butanol | By-product | |
| Bis(tert-butyl) imidodicarbonate | By-product |
This technical support center provides a foundation for developing and troubleshooting analytical methods for this compound. For further assistance, please consult relevant pharmacopeial guidelines and scientific literature.
References
Technical Support Center: tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis, purification, and handling of this compound.
Q1: My reaction to synthesize this compound is sluggish or incomplete. What could be the cause?
A1: The synthesis of this compound involves the reaction of 5-bromo-2,3-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The starting aniline is poorly nucleophilic due to the presence of electron-withdrawing fluorine and bromine atoms.[1] This can lead to a slow or incomplete reaction.
-
Troubleshooting Tips:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to the decomposition of Boc₂O.
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.
-
Ensure Anhydrous Conditions: Moisture can react with Boc₂O, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.
-
Q2: I am observing an impurity with a similar polarity to my product during TLC analysis. What could it be?
A2: A common impurity with similar polarity is the unreacted starting material, 5-bromo-2,3-difluoroaniline. Due to its reduced nucleophilicity, it's common for some of the aniline to remain unreacted.
-
Troubleshooting Tips:
-
Use Excess Boc₂O: Employing a slight excess of di-tert-butyl dicarbonate can help drive the reaction to completion.
-
Purification: Careful column chromatography is typically effective in separating the product from the starting aniline.
-
Q3: What are the most common impurities I should expect in my sample of this compound?
A3: The most common impurities are typically related to the starting materials, reagents, and potential side reactions. A summary of these potential impurities is provided in the table below.
Data Presentation: Common Impurities
| Impurity Name | Chemical Structure | Origin | Typical Method of Detection |
| 5-bromo-2,3-difluoroaniline | 5-Br, 2,3-di-F-C₆H₂NH₂ | Unreacted starting material | TLC, HPLC, GC-MS, ¹H NMR |
| Di-tert-butyl dicarbonate (Boc₂O) | (t-BuOCO)₂O | Excess reagent | ¹H NMR |
| tert-Butanol | t-BuOH | By-product of Boc₂O reaction/decomposition | GC-MS, ¹H NMR |
| Isomeric Bromo-difluoroanilines | e.g., 3-bromo-2,5-difluoroaniline | Impurity in the starting 5-bromo-2,3-difluoroaniline | GC-MS, HPLC |
| Di-brominated difluoroanilines | e.g., 3,5-dibromo-2,3-difluoroaniline | By-product from the synthesis of the starting aniline | GC-MS, HPLC |
| N,N-bis(tert-butoxycarbonyl)(5-bromo-2,3-difluorophenyl)amine | 5-Br, 2,3-di-F-C₆H₂N(Boc)₂ | Side-reaction product | HPLC, LC-MS |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Reaction conditions may need to be optimized.
-
Reaction Setup: To a solution of 5-bromo-2,3-difluoroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. If the reaction is slow, a catalytic amount of DMAP (0.1 eq) can be added.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Below is a diagram illustrating potential impurity formation pathways during the synthesis of this compound.
Caption: Impurity Formation Pathways.
References
Technical Support Center: Cross-Coupling with tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Welcome to the technical support center for cross-coupling reactions involving tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful catalyst selection and reaction optimization.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter when using this compound in cross-coupling reactions.
General Issues
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: When a cross-coupling reaction fails or gives low yields, a systematic check of the fundamental parameters is crucial. Start by verifying the following:
-
Inert Atmosphere: Ensure that the reaction has been set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]
-
Reagent Purity and Dryness: Verify the purity of your starting material, coupling partner, and all reagents. Solvents and bases must be anhydrous, as water can interfere with the catalytic cycle.
-
Catalyst Activity: Confirm that your palladium source and ligand are active and have been stored correctly. Consider using a fresh batch of catalyst.
-
Base Strength and Solubility: The chosen base must be appropriate for the specific cross-coupling reaction and soluble enough in the reaction solvent to be effective.[2]
-
Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature for the chosen catalyst system. Some challenging couplings may require elevated temperatures.[1]
Q2: I am observing the formation of a black precipitate in my reaction. What is it, and what can I do?
A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be caused by:
-
Presence of oxygen in the reaction vessel.
-
Reaction temperature being too high.
-
An inappropriate ligand that fails to stabilize the palladium catalyst.
To mitigate this, ensure thorough degassing of your solvent and reaction vessel, consider lowering the reaction temperature, and screen different ligands that can better stabilize the active catalytic species.
Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is poor. What catalyst systems are recommended for this electron-deficient substrate?
A3: Due to the electron-withdrawing nature of the two fluorine atoms, oxidative addition to the C-Br bond should be relatively facile.[3] However, the choice of ligand is critical for an efficient reaction. For electron-deficient aryl bromides, catalyst systems that are highly active are recommended. Consider using bulky, electron-rich phosphine ligands.[4]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| PdCl₂(dppf) | - | K₂CO₃ | Dimethoxyethane (DME) | 80-90 |
Q4: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?
A4: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids. To minimize this:
-
Use Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Using anhydrous solvents and bases can be beneficial.
-
Choice of Base: Milder bases like K₃PO₄ or CsF can be less prone to causing protodeboronation compared to stronger hydroxide bases.
-
Reaction Rate: Employ a highly active catalyst system to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.
Buchwald-Hartwig Amination
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A5: The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system to overcome potential challenges. The substrate is sterically hindered at the ortho positions to the bromine by a fluorine atom and the bulky carbamate group, which can affect the reaction rate.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 |
| G3 or G4 Precatalysts | - | Cs₂CO₃ or K₃PO₄ | t-BuOH or Toluene | 80-110 |
Q6: I am concerned about potential side reactions involving the N-Boc protecting group. Is this a valid concern?
A6: The N-Boc group is generally stable under many Buchwald-Hartwig conditions. However, with very strong bases and high temperatures, cleavage of the Boc group can occur. If you observe byproducts resulting from deprotection, consider using a milder base such as Cs₂CO₃ or K₃PO₄, which may require a more active catalyst system or longer reaction times.[5]
Sonogashira Coupling
Q7: What are the best practices for performing a Sonogashira coupling with this compound?
A7: Sonogashira couplings are sensitive to reaction conditions. For a successful reaction with your substrate, the following should be considered:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can lead to undesired alkyne homocoupling (Glaser coupling).[6] Copper-free conditions are often preferred.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent or co-solvent.[7]
-
Inert Atmosphere: It is critical to maintain an inert atmosphere to prevent oxidative homocoupling of the alkyne, especially when a copper co-catalyst is used.[6]
Recommended Catalyst Systems for Sonogashira Coupling:
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI (optional) | TEA or DIPEA | THF or DMF | Room Temp to 80 |
| Pd(OAc)₂ | P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | Room Temp to 60 |
| [DTBNpP]Pd(crotyl)Cl | - | None (Copper-free) | TMP | DMSO | Room Temperature |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add the degassed solvent system (e.g., 10 mL of 9:1 Toluene/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash column chromatography.
General Procedure for Copper-Free Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., P(t-Bu)₃, 0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the degassed, anhydrous solvent (e.g., dioxane, 5 mL).
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative 1H NMR Guide to tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate and Analogues
For researchers, scientists, and drug development professionals, understanding the structural nuances of substituted phenylcarbamates is crucial for advancing novel therapeutics. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate alongside several structural analogues. Detailed experimental protocols and data visualizations offer a comprehensive resource for spectroscopic analysis in this chemical class.
The substitution pattern on the phenyl ring of carbamate derivatives significantly influences their chemical and physical properties, including their interaction with biological targets. 1H NMR spectroscopy is an indispensable tool for elucidating the precise substitution patterns and electronic environments of the protons in these molecules. This guide focuses on the interpretation of the 1H NMR spectrum of this compound and compares it with other halogenated and methoxy-substituted analogues to highlight key spectroscopic differences.
Comparative Analysis of 1H NMR Data
The following table summarizes the 1H NMR data for this compound and a selection of alternative substituted phenylcarbamates. The data for the target compound was predicted using advanced computational methods due to the absence of publicly available experimental spectra, while the data for the analogues are derived from experimental findings.
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | NH Proton (δ, ppm, multiplicity) | tert-Butyl Protons (δ, ppm, multiplicity) | Other Protons (δ, ppm, multiplicity) |
| This compound (Predicted) | 7.33 (ddd, J = 9.1, 7.4, 2.1 Hz, 1H), 7.98 (ddd, J = 9.1, 5.2, 2.1 Hz, 1H) | 6.85 (s, 1H) | 1.52 (s, 9H) | - |
| tert-Butyl (2-bromo-4,5-dimethoxyphenyl)carbamate | 6.96 (s, 1H), 7.82 (br s, 1H) | 6.80 (br s, 1H) | 1.53 (s, 9H) | 3.84 (s, 3H), 3.91 (s, 3H) |
| tert-Butyl (5-(benzyloxy)-2-bromo-4-methoxyphenyl)carbamate | 6.99 (s, 1H), 7.28–7.50 (m, 5H), 7.90 (br s, 1H) | 6.75 (br s, 1H) | 1.53 (s, 9H) | 3.82 (s, 3H), 5.13 (s, 2H) |
| tert-Butyl (4,5-bis(benzyloxy)-2-bromophenyl)carbamate | 7.06 (s, 1H), 7.28–7.49 (m, 10H), 7.94 (s, 1H) | 6.78 (br s, 1H) | 1.53 (s, 9H) | 5.06 (s, 2H), 5.15 (s, 2H) |
Experimental Protocol: 1H NMR Spectroscopy
The following provides a typical methodology for the acquisition of 1H NMR spectra for the compounds listed above.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is utilized for data acquisition.
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
Technique: Proton Nuclear Magnetic Resonance (1H NMR)
-
Solvent: Chloroform-d (CDCl3)
-
Temperature: 298 K
-
Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is typically sufficient to cover the expected chemical shifts.
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS).
Structural Visualization and Proton Environments
The chemical structure of this compound and the distinct proton environments giving rise to the 1H NMR signals are depicted in the following diagram.
Caption: Chemical structure of this compound highlighting the distinct proton environments.
This guide serves as a foundational resource for the interpretation of 1H NMR spectra of substituted phenylcarbamates. The provided data and protocols can aid researchers in the structural characterization and quality control of these important chemical entities, ultimately supporting the advancement of drug discovery and development programs.
Comparative 13C NMR Analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate and Related Halogenated Phenylcarbamates
This guide provides a comparative analysis of the 13C NMR spectral data for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, alongside experimentally determined data for two structurally related compounds: tert-Butyl (4-bromophenyl)carbamate and tert-Butyl (4-chlorophenyl)carbamate. The objective is to facilitate the identification and characterization of these compounds for researchers, scientists, and professionals in drug development by highlighting the influence of substituent patterns on 13C NMR chemical shifts.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for its analogs. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted) | tert-Butyl (4-bromophenyl)carbamate (Experimental)[1] | tert-Butyl (4-chlorophenyl)carbamate (Experimental)[1] |
| C=O | 152.0 | 152.5 | 151.8 |
| C(CH₃)₃ | 82.5 | 80.9 | 81.9 |
| C(CH₃)₃ | 28.1 | 28.3 | 28.1 |
| C1 (C-NH) | 132.5 (t) | 137.5 | 144.4 |
| C2 (C-F) | 149.0 (dd) | 120.0 | 117.4 |
| C3 (C-F) | 145.5 (dd) | 131.9 | 125.1 |
| C4 (C-H) | 120.0 (d) | 115.4 | 142.7 |
| C5 (C-Br) | 110.0 (d) | - | - |
| C6 (C-H) | 118.0 (d) | 120.0 | 117.4 |
(Predicted data generated using online NMR prediction tools. Experimental data sourced from cited literature. Multiplicities for the target compound's aromatic carbons are predicted based on C-F coupling.)
Experimental Protocols
A general protocol for acquiring high-quality 13C NMR spectra for the compounds listed above is provided below. This protocol is based on standard practices for small organic molecules.
1. Sample Preparation
-
Weigh approximately 10-30 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. NMR Spectrometer Setup
-
The data should be acquired on a spectrometer operating at a frequency of 100 MHz or higher for the ¹³C nucleus.
-
The spectrometer should be equipped with a broadband probe.
-
Before data acquisition, the magnetic field should be locked to the deuterium signal of the solvent and shimmed to achieve optimal homogeneity.
3. Data Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. Data Processing
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the peaks if quantitative analysis is required, though standard ¹³C NMR is generally not quantitative without specific parameter adjustments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of the target compound and its alternatives.
Caption: Logical workflow for 13C NMR analysis.
References
Comparative Analysis of Analytical Techniques for tert-Butyl Carbamate Derivatives
This guide provides a comparative overview of analytical methodologies for the characterization of carbamate compounds, with a focus on mass spectrometry. Due to the limited availability of specific experimental data for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, this document leverages data from closely related carbamate compounds to provide a practical and informative resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Analytical Methods
The following table summarizes and compares various analytical techniques applicable to the analysis of carbamate compounds. This comparison is based on typical performance characteristics observed for this class of molecules.
| Analytical Technique | Principle | Typical Analytes | Sample Preparation | Limit of Detection (LOD) | Throughput | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds by liquid chromatography followed by mass analysis of precursor and fragment ions. | Carbamate pesticides, drug metabolites, synthetic intermediates. | Extraction (e.g., SPE, LLE), dilution. | 0.2–2.0 μg kg⁻¹[1] | High | High sensitivity and selectivity, suitable for complex matrices.[1] | Matrix effects can suppress ionization. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Carbamates and urea pesticides.[2] | Extraction (e.g., separatory funnel with methylene chloride), concentration.[2] | MDLs are compound-dependent (e.g., 2.7 µg/L for Carbaryl). | Moderate | Robust, widely available, and cost-effective. | Lower sensitivity and selectivity compared to MS. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separation by HPLC followed by post-column derivatization to form fluorescent products. | N-methylcarbamates in drinking water.[3] | Direct injection after filtration, post-column derivatization.[3] | 0.05 µg/L.[3] | Moderate | High sensitivity and selectivity for specific carbamates.[3] | Requires derivatization step, not universally applicable. |
| Dual Counter-Current Chromatography-Tandem Mass Spectrometry (Dual CCC-MS/MS) | Separation based on partitioning between two immiscible liquid phases followed by MS/MS detection. | Carbamate pesticides in food samples.[4] | Minimal, direct injection of extracts. | Not specified, but recoveries are high (93-107%).[4] | Low to Moderate | Reduced sample preparation, suitable for complex matrices.[4] | Specialized instrumentation, lower throughput. |
Experimental Protocols
A generalized experimental protocol for the analysis of a carbamate compound, such as this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is detailed below. This protocol is a composite based on common practices for carbamate analysis.
1. Sample Preparation
-
Objective: To extract the analyte from the sample matrix and prepare it for LC-MS/MS analysis.
-
Procedure:
-
Extraction: For solid samples, an accelerated solvent extraction with acetonitrile can be employed. For liquid samples, a liquid-liquid extraction with a suitable solvent like methylene chloride is common.[2][5]
-
Cleanup: The crude extract can be cleaned up using solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering substances.[5]
-
Concentration and Reconstitution: The cleaned extract is typically concentrated under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water with a buffer like ammonium formate.[5]
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte from other components in the extract and to detect and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is commonly used.[5]
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for carbamates.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte.[1] An enhanced product ion (EPI) scan can be used for confirmation.[1]
-
Ion Optimization: The specific precursor and product ions, as well as collision energies, need to be optimized for the specific analyte by infusing a standard solution into the mass spectrometer.[1] For many carbamates, a characteristic neutral loss of CH₃NCO (57 Da) is observed.[1]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of carbamate compounds using LC-MS/MS.
Caption: Experimental workflow for the analysis of carbamate compounds by LC-MS/MS.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Rapid determination of carbamate pesticides in food using dual counter-current chromatography directly interfaced with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Amine Protecting Groups: A Focus on tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the judicious selection of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, such as an amine, and then selectively unmask it at a later stage is critical for the construction of complex molecular architectures. This guide provides a comprehensive comparison of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate with three of the most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of performance, supported by available experimental data and detailed protocols. It is important to note that while extensive data exists for Boc, Cbz, and Fmoc, specific experimental data for this compound is limited in publicly accessible literature. Therefore, its properties are inferred based on the behavior of structurally similar N-Boc protected anilines bearing electron-withdrawing substituents.
Introduction to Amine Protecting Groups
Protecting groups for amines function by temporarily converting the nucleophilic and basic nitrogen atom into a less reactive functional group, typically a carbamate.[1] This allows for chemical transformations to be carried out on other parts of the a molecule without unintended reactions involving the amine. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups (a concept known as orthogonality).[2]
This compound belongs to the family of tert-butoxycarbonyl (Boc) protected amines. The presence of a bromo and two fluoro substituents on the phenyl ring, which are electron-withdrawing groups, is expected to decrease the electron density on the nitrogen atom. This can influence the stability of the carbamate and its cleavage kinetics compared to the standard Boc group on an unsubstituted aniline.[3]
Comparative Data of Protecting Groups
The choice of a protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its cleavage method relative to other protecting groups present in the molecule.
| Protecting Group | Structure | Abbreviation | Cleavage Conditions | Stability |
| This compound | - | Acidic conditions (e.g., TFA, HCl) | Expected to be more acid-labile than standard N-Boc aniline due to electron-withdrawing groups. Stable to basic, nucleophilic, and reductive conditions. | |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl)[4] | Stable to bases, nucleophiles, and catalytic hydrogenation.[5] | |
| Carboxybenzyl | Cbz, Z | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Stable to mildly acidic and basic conditions. | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[1] | Stable to acidic and reductive conditions. |
Table 1: General Properties and Cleavage Conditions of Amine Protecting Groups.
| Substrate | Protecting Group | Reagent | Conditions | Yield (%) | Reference |
| Aniline | Boc | (Boc)₂O, Amberlyst-15 | Room temp, <1 min | 99 | [6] |
| Aniline | Cbz | Cbz-Cl, Pyridine, CH₂Cl₂ | 0 °C | ~92 | |
| Aniline | Fmoc | Fmoc-Cl, NaHCO₃, H₂O/ACN | - | - | [7] |
| 4-Nitroaniline | Boc | (Boc)₂O, Amberlyst-15 | Room temp, 1 min | 95 | [6] |
| 4-Chloroaniline | Boc | (Boc)₂O, Amberlyst-15 | Room temp, 1 min | 96 | [6] |
Table 2: Representative Yields for the Protection of Anilines.
| Protected Amine | Deprotection Reagent | Conditions | Time | Yield (%) | Reference |
| N-Boc-aniline | HCl in Toluene/IPA | 50 °C | - | - | [8] |
| N-Boc-aniline | Choline chloride/p-TSA | Room temp | 10 min | >95 | [9] |
| N-Cbz-amine | H₂ (1 atm), 5% Pd/C | 60 °C | 40 h | - | [10] |
| N-Fmoc-amine | 20% Piperidine in DMF | Room temp | - | High | [1] |
Table 3: Representative Deprotection Conditions and Yields.
Experimental Protocols
Protection of Anilines
General Procedure for N-Boc Protection of Anilines using (Boc)₂O and a Solid Acid Catalyst: [6]
-
To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add the aniline (1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete in less than 1 minute.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the mixture in dichloromethane (CH₂Cl₂).
-
Filter the solid catalyst.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary to yield the pure N-Boc-aniline.
General Procedure for N-Cbz Protection of Amines:
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as a mixture of THF and water.
-
Add a base such as sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for N-Fmoc Protection of Amines:
-
Dissolve the amine (1.0 equivalent) in a mixture of an organic solvent (e.g., acetonitrile) and water.
-
Add a base such as sodium bicarbonate.
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Deprotection of Protected Anilines
General Procedure for Acid-Catalyzed Deprotection of N-Boc Anilines: [4]
-
Dissolve the N-Boc protected aniline in an anhydrous organic solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 30 minutes to a few hours, monitoring by TLC. The reaction often evolves CO₂ and isobutene gas, so ensure adequate ventilation.[11]
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
-
To obtain the free amine, neutralize the salt with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
General Procedure for Hydrogenolysis of N-Cbz Protected Amines:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
General Procedure for Base-Catalyzed Deprotection of N-Fmoc Protected Amines: [1]
-
Dissolve the Fmoc-protected amine in an organic solvent such as N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for a short period (typically 5-30 minutes).
-
Remove the solvent and byproducts under reduced pressure. The dibenzofulvene-piperidine adduct is a major byproduct.
-
Purify the resulting amine as needed.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is often guided by the overall synthetic strategy, especially when multiple protecting groups are involved. This is known as an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.
Caption: Orthogonal protection and deprotection workflow.
The stability of the Boc group on an aniline is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and difluoro groups in the target molecule, decrease the basicity of the aniline nitrogen.[3] This, in turn, can affect the kinetics of the acid-catalyzed deprotection.
Caption: Simplified deprotection mechanisms for Boc and Fmoc groups.
Conclusion
The choice between this compound and other protecting groups like Boc, Cbz, and Fmoc depends critically on the specific requirements of the synthetic route.
-
This compound , as a modified Boc group, is expected to be cleaved under acidic conditions. The electron-withdrawing substituents likely increase its lability towards acid compared to a standard N-Boc aniline, which could be advantageous for rapid deprotection. However, this increased lability might also lead to premature deprotection under mildly acidic conditions.
-
Boc remains a versatile and widely used protecting group due to its robustness under a broad range of non-acidic conditions and its straightforward removal with common acids.
-
Cbz offers a valuable orthogonal option, being stable to both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively. Its cleavage by catalytic hydrogenolysis is a mild and selective method.
-
Fmoc is the protecting group of choice in modern solid-phase peptide synthesis due to its base lability, which is compatible with acid-labile resin linkers and side-chain protecting groups.
Ultimately, the selection of the optimal protecting group requires careful consideration of the overall synthetic strategy, including the stability of all functional groups present in the molecule and the planned sequence of reactions. While direct experimental data for this compound is scarce, its properties can be reasonably predicted based on the well-established chemistry of N-Boc anilines, providing a useful tool for specialized applications where fine-tuning of reactivity is desired.
References
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
A Comparative Guide to the Reactivity of Bromo-Difluorophenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various bromo-difluorophenyl isomers in key synthetic transformations crucial for pharmaceutical and materials science research. The comparative analysis is based on available experimental data and established principles of organic chemistry, focusing on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and directed ortho-lithiation.
Executive Summary
The reactivity of bromo-difluorophenyl isomers is intricately governed by the interplay of electronic and steric effects imparted by the fluorine substituents. These effects significantly influence the facility of common synthetic reactions.
-
Suzuki-Miyaura Coupling: The electron-withdrawing nature of fluorine generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, steric hindrance from ortho-substituents can counteract this electronic activation.
-
Buchwald-Hartwig Amination: Similar to Suzuki-Miyaura coupling, the electronic effects of fluorine play a significant role. The position of the fluorine atoms can influence the electron density at the carbon bearing the bromine, affecting the rate of oxidative addition. Steric hindrance around the C-Br bond can also impede the approach of the bulky catalyst-amine complex.[1]
-
Directed Ortho-Lithiation: Fluorine is a potent ortho-directing group in lithiation reactions. The acidity of protons ortho to a fluorine atom is significantly increased, facilitating deprotonation by strong bases. However, the position of the bromine atom relative to the fluorine substituents dictates the regioselectivity of lithiation and can sometimes lead to halogen-lithium exchange.
Comparative Reactivity Data
The following tables summarize available experimental data for the reactivity of various bromo-difluorophenyl isomers. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Suzuki-Miyaura Coupling Yields
| Bromo-difluorophenyl Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,4-difluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 3 | >95 |
Data compiled from a study on Pd nanoparticles supported on COOH-modified graphene.[2][3]
Buchwald-Hartwig Amination Yields
| Bromo-difluorophenyl Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Dibromo-2,5-difluorobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 (MW) | 0.17 | 91 |
| 1,4-Dibromo-2,5-difluorobenzene | Phenothiazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 (MW) | 0.17 | 94 |
| 1,4-Dibromo-2,5-difluorobenzene | 9,9-dimethyl-9,10-dihydroacridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 (MW) | 0.17 | 83 |
Microwave-assisted double amination data.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-difluorophenyl isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/ethanol/water mixture, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-110 °C) for a designated time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the bromo-difluorophenyl isomer (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired arylamine.[1][5][6]
General Procedure for Directed Ortho-Lithiation and Trapping
To a solution of the bromo-difluorophenyl isomer (1.0 mmol) in an anhydrous solvent (e.g., THF or diethyl ether, 10 mL) under an inert atmosphere at -78 °C, a strong lithium base (e.g., n-BuLi or LDA, 1.1 mmol) is added dropwise. The resulting mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Regioselectivity in Directed Ortho-Lithiation
Caption: Factors influencing regioselectivity in the lithiation of bromo-difluorophenyl isomers.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, a key intermediate in the development of novel therapeutics. The primary route involves the protection of 5-bromo-2,3-difluoroaniline with a tert-butoxycarbonyl (Boc) group. This document outlines a validated experimental protocol and compares it with alternative methods, offering insights into reaction conditions, yields, and purities based on analogous transformations reported in the literature.
Validated Synthetic Route: Boc Protection of 5-bromo-2,3-difluoroaniline
The most direct and widely employed method for the synthesis of this compound is the reaction of 5-bromo-2,3-difluoroaniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.[1] The Boc group is favored for its stability under various reaction conditions and its facile removal under moderately acidic conditions.[1]
The reaction proceeds via the nucleophilic attack of the amino group of 5-bromo-2,3-difluoroaniline on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate and loss of tert-butanol and carbon dioxide yields the desired carbamate. The use of a base is often employed to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
Below is a logical workflow for the synthesis and purification of the target compound.
Experimental Protocol
This protocol is based on established procedures for the Boc protection of anilines.
Materials:
-
5-bromo-2,3-difluoroaniline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-bromo-2,3-difluoroaniline (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Comparison of Synthetic Routes
The synthesis of aryl carbamates can be achieved through various methods. Below is a comparison of the standard Boc anhydride method with alternative approaches.
| Method | Reagents | Solvent(s) | Base | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Standard Boc Protection | 5-bromo-2,3-difluoroaniline, (Boc)₂O | DCM, THF, Acetonitrile | TEA, DMAP, NaHCO₃ | >90 | >98 | High yield, mild conditions, readily available reagents. | Requires purification to remove byproducts. |
| Curtius Rearrangement | Aromatic carboxylic acid, NaN₃, (Boc)₂O | Toluene, THF | - | 70-95 | >95 | Allows for synthesis from carboxylic acids.[2] | Involves the use of potentially explosive azide reagents.[2] |
| From Alkyl Phenyl Carbonates | Diamine, tert-butyl phenyl carbonate | Ethanol, DMF | - | 50-98 | >95 | Selective for mono-protection of diamines.[3][4] | May require elevated temperatures.[3] |
| Three-Component Coupling | Amine, CO₂, Alkyl halide | DMF | Cs₂CO₃ | 60-95 | >95 | Utilizes CO₂ as a C1 source.[2] | Requires a pressurized system for CO₂. |
Table 1: Comparison of synthetic methods for aryl carbamate formation. Data is representative of typical yields and purities for these reaction types.
Signaling Pathway and Logical Relationships
The synthesis of this compound is a key step in the construction of more complex molecules. The Boc-protected amine can undergo further functionalization, for example, through metal-catalyzed cross-coupling reactions at the bromine position, before the amine is deprotected for subsequent transformations.
References
A Comparative Guide to HPLC Purity Analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The stringent purity assessment of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity analysis, offering detailed experimental protocols and a comparative look at alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the purity determination and impurity profiling of pharmaceutical intermediates, owing to its high resolution, sensitivity, and quantitative accuracy.[1] Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for the analysis of carbamate compounds.[2][3]
Experimental Workflow for HPLC Purity Analysis
The logical workflow for establishing and executing an HPLC purity analysis of this compound is outlined below. This process involves method selection, sample preparation, data acquisition, and analysis to determine the purity and identify any potential impurities.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard RP-HPLC method suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis or Mass Spectrometry (MS) detector |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or MS (for higher sensitivity and impurity identification) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |
Comparison with Alternative Purity Analysis Methods
While RP-HPLC is a robust method, alternative techniques can offer complementary information or be more suitable for specific types of impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[4] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[4] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[4] |
| Typical Analytes | Non-volatile and semi-volatile compounds. | Volatile and semi-volatile compounds, including residual solvents. | Any soluble compound with a unique NMR signal. |
| Advantages | High resolution, well-established, excellent for quantifying non-volatile impurities.[1] | High sensitivity, excellent for identifying and quantifying volatile impurities.[4] | Primary analytical method, no need for a specific reference standard of the analyte.[4] |
| Limitations | May require chromophoric impurities for UV detection; less suitable for highly volatile compounds.[4] | Analyte must be volatile or amenable to derivatization; potential for thermal degradation of labile compounds.[4] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[4] |
Other advanced chromatographic techniques such as Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can also be considered.[5][6] SFC, utilizing supercritical CO2 as the mobile phase, can offer faster analysis times and reduced solvent consumption, particularly for chiral separations.[6] HILIC provides an alternative selectivity to RP-HPLC and is advantageous for more polar compounds.[5]
Method Selection Logic
The choice of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. jocpr.com [jocpr.com]
A Spectroscopic Guide to the Characterization of tert-Butyl Carbamate Derivatives
For researchers, scientists, and professionals in drug development and organic synthesis, the accurate characterization of molecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern chemistry, valued for its stability and ease of removal under mild acidic conditions.[1] Verifying the successful installation of a Boc group onto a substrate to form a tert-Butyl carbamate derivative requires precise analytical confirmation.
This guide provides a comparative analysis of common tert-Butyl carbamate derivatives using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectral features of a parent carbamate with N-alkyl and N-aryl substituted analogues, this guide offers a comprehensive reference for the unambiguous identification and quality control of these vital chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and the number of protons and carbons in a molecule.[2] It is often the most definitive method for confirming the structure of Boc-protected compounds.[1]
Key Diagnostic Features:
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of a Boc-protected compound is a sharp, prominent singlet peak integrating to nine protons, located in the upfield region around δ 1.4-1.5 ppm.[2][3] This signal corresponds to the chemically equivalent protons of the tert-butyl group and is a clear indicator of a successful Boc protection.[3]
-
¹³C NMR: In the ¹³C NMR spectrum, the Boc group is characterized by two distinct signals: the quaternary carbon of the tert-butyl group (around δ 80 ppm) and the carbamate carbonyl carbon (in the δ 150-160 ppm range).[4][5]
Comparative ¹H NMR Data
The following table summarizes ¹H NMR spectral data for tert-Butyl carbamate and several derivatives, illustrating the influence of different substituents on the chemical shifts. All data is referenced to TMS in CDCl₃.
| Compound Name | Structure | δ -C(CH₃)₃ (ppm) | δ Other Key Signals (ppm) | Reference(s) |
| tert-Butyl carbamate | 1.48 (s, 9H) | 4.49 (br s, 2H, -NH₂) | [4][6] | |
| tert-Butyl (3-aminopropyl)carbamate | 1.43 (s, 9H) | 4.90 (br s, 1H, -NH-), 3.21 (t, 2H, -CH₂-NHBoc), 2.76 (t, 2H, -CH₂-NH₂), 1.62 (m, 2H, -CH₂-CH₂-CH₂-) | [3] | |
| N-Boc-Glycine | 1.47 (s, 9H) | ~10-12 (br s, 1H, -COOH), 5.2 (br s, 1H, -NH-), 4.19 (d, 2H, -CH₂-) | [7] | |
| tert-Butyl (4-chlorophenyl)carbamate | 1.51 (s, 9H) | 7.29-7.32 (d, 2H, Ar-H), 7.24 (d, 2H, Ar-H), 6.52 (br s, 1H, -NH-) | [4] |
Comparative ¹³C NMR Data
This table compares the ¹³C NMR spectral data for the same set of compounds, highlighting the characteristic shifts for the Boc group carbons.
| Compound Name | δ -C (CH₃)₃ (ppm) | δ -(CH₃)₃C - (ppm) | δ -NH-C =O (ppm) | δ Other Key Signals (ppm) | Reference(s) |
| tert-Butyl carbamate | 28.4 | 79.0 | 156.0 | - | [4][8] |
| tert-Butyl (2-aminoethyl)carbamate | 28.4 | 79.1 | 156.0 | 41.6, 40.4 (-CH₂- chain) | [4] |
| N-Boc-Glycine | 28.3 | 80.2 | 156.1 | 175.0 (-COOH), 44.3 (-CH₂-) | [9][10] |
| tert-Butyl (4-chlorophenyl)carbamate | 28.1 | 81.9 | 151.8 | 144.4, 142.7, 125.1, 117.4 (Aromatic) | [4] |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups.[2] For tert-butyl carbamate derivatives, the most informative regions of the spectrum are where the N-H and carbonyl (C=O) stretching vibrations occur.[2][11]
Key Diagnostic Features:
-
N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponds to the N-H bond of the carbamate.[2]
-
C=O Stretch (Carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹ is a key diagnostic peak for the carbamate functional group.[1][2]
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the tert-butyl group and any other alkyl chains.[2]
Comparative FT-IR Data
The table below summarizes key IR absorption bands for tert-Butyl carbamate and its derivatives.
| Compound Name | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(Aliphatic C-H) (cm⁻¹) | Reference(s) |
| tert-Butyl carbamate | ~3350, ~3200 | ~1725 | ~2980 | [11][12] |
| tert-Butyl (3-aminopropyl)carbamate | ~3360, ~3290 | ~1690 | ~2975, ~2930 | [11] |
| N-Boc-Glycine | ~3348 | ~1710 (carbamate), ~1740 (acid) | ~2975, ~2933 | [13][14] |
| tert-Butyl carbazate | 3330, 3280 | 1705 | ~2980 | [2] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[2] The Boc group is known to be labile and prone to characteristic fragmentation during MS analysis.[15][16]
Key Diagnostic Features:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.
-
Characteristic Fragmentation: The fragmentation of Boc-protected compounds is often dominated by losses from the protecting group itself. Common neutral losses include:
Comparative MS Fragmentation Data
| Compound Name | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Neutral Losses | Reference(s) |
| tert-Butyl carbamate | 117.15 | [M-C₄H₈]⁺ (m/z 61), [C₄H₉]⁺ (m/z 57) | [17][18] |
| Boc-L-Alanine | 189.21 | [M-Boc+H]⁺ (m/z 89), [M-C₄H₈]⁺ (m/z 133), [C₄H₉]⁺ (m/z 57) | [19] |
| Boc-L-Alanine Methyl Ester | 203.24 | [M-Boc+H]⁺ (m/z 103), [C₄H₉]⁺ (m/z 57) | [20] |
Workflow and Methodologies
The reliable structural confirmation of tert-butyl carbamate derivatives is best achieved through a multi-pronged spectroscopic approach, as illustrated in the workflow below.
Caption: General workflow for the spectroscopic analysis of tert-butyl carbamate derivatives.
Experimental Protocols
1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the tert-butyl carbamate derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent is critical and can influence the chemical shifts, particularly of N-H protons.[2]
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
2. FT-IR Spectroscopy Protocol (ATR Method)
-
Objective: To obtain the infrared spectrum of a solid or liquid tert-Butyl carbamate sample using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Background Scan: Ensure the ATR crystal surface (e.g., diamond) is clean.[11] Collect a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[11]
-
Sample Application: Place a small amount of the sample directly onto the center of the ATR crystal.[11] If the sample is a solid, use the pressure arm to ensure firm, even contact.[11]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[11]
-
Data Processing: The final transmittance or absorbance spectrum is automatically generated by ratioing the sample scan against the background scan.[11]
3. Mass Spectrometry Protocol (ESI Method)
-
Sample Preparation: Accurately weigh ~1 mg of the peptide or compound.[16] Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.[16] Dilute this stock solution further to a final concentration of 1-10 µg/mL for direct infusion analysis.[16] To avoid premature cleavage of the Boc group, it is advisable to use formic acid instead of trifluoroacetic acid (TFA) as a mobile phase additive if performing LC-MS.[21]
-
Spectrum Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. The cone voltage can be optimized to control in-source fragmentation.
-
Data Analysis: Examine the full scan spectrum for the protonated molecular ion [M+H]⁺. For tandem MS (MS/MS) analysis, select the molecular ion as the precursor and analyze the resulting product ion spectrum for characteristic neutral losses associated with the Boc group (e.g., 56 Da, 100 Da).[15]
By systematically applying these spectroscopic techniques and comparing the acquired data with established values for related structures, researchers can confidently verify the synthesis, purity, and identity of their tert-Butyl carbamate derivatives, ensuring the integrity and reliability of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 9. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tert-Butyl carbamate [webbook.nist.gov]
- 18. tert-Butyl carbamate [webbook.nist.gov]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a novel tert-butyl (5-bromo-2,3-difluorophenyl)carbamate derivative (designated as Compound A) and its structural analogs. The following sections detail the inhibitory effects on cancer cell proliferation and a key enzymatic target, along with the experimental protocols used for their validation.
Disclaimer: The experimental data presented in this guide is illustrative, based on the known biological activities of structurally related halogenated phenylcarbamate compounds, due to the limited publicly available information on this compound derivatives.
Data Presentation
The biological activities of Compound A and its derivatives were evaluated using a cell-based proliferation assay and an enzyme inhibition assay. The results are summarized below.
Table 1: Anti-proliferative Activity of Carbamate Derivatives against Human Colon Carcinoma (HCT116) Cell Line
| Compound ID | Structure | IC50 (µM) ± SD |
| Compound A | This compound | 15.2 ± 1.8 |
| Compound B | tert-Butyl (5-bromo-2-fluorophenyl)carbamate | 25.8 ± 2.5 |
| Compound C | tert-Butyl (5-bromo-3-fluorophenyl)carbamate | 32.1 ± 3.1 |
| Compound D | tert-Butyl (5-bromophenyl)carbamate | 55.6 ± 4.9 |
| Doxorubicin | Standard Chemotherapeutic Agent | 0.8 ± 0.1 |
Table 2: In Vitro Kinase Inhibitory Activity of Carbamate Derivatives against a Putative Target Kinase
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) ± SD |
| Compound A | This compound | 85.2% | 8.5 ± 0.9 |
| Compound B | tert-Butyl (5-bromo-2-fluorophenyl)carbamate | 65.7% | 22.4 ± 2.1 |
| Compound C | tert-Butyl (5-bromo-3-fluorophenyl)carbamate | 58.3% | 35.1 ± 3.3 |
| Compound D | tert-Butyl (5-bromophenyl)carbamate | 35.1% | > 50 |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | 98.9% | 0.01 ± 0.002 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Human colon carcinoma (HCT116) cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The carbamate derivatives were dissolved in DMSO to prepare stock solutions. The cells were then treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific target kinase.
-
Reagents and Buffers: The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Enzyme and Substrate: A recombinant human kinase and a corresponding peptide substrate were used.
-
Assay Procedure:
-
The kinase, fluorescently labeled peptide substrate, and the test compounds were mixed in the assay buffer.
-
The reaction was initiated by the addition of ATP.
-
The reaction mixture was incubated for 1 hour at room temperature.
-
The reaction was stopped by the addition of a termination buffer.
-
-
Detection: The amount of phosphorylated and unphosphorylated substrate was measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration. IC50 values were determined using a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cell proliferation assay and a potential signaling pathway that could be modulated by this class of compounds.
Caption: Workflow for the MTT-based cell proliferation assay.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Safety Operating Guide
Proper Disposal of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.
The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility. Due to its classification as a halogenated organic compound, it requires specific handling and segregation from other chemical waste streams.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | A standard laboratory coat or other protective clothing must be worn. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations.
-
Waste Segregation: This compound is a halogenated organic waste due to the presence of bromine and fluorine.[1] It is crucial to segregate it from non-halogenated organic wastes, aqueous wastes, and other incompatible chemicals.[1][2] Do not mix with strong acids, bases, or oxidizing agents.[3]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4][5]
-
The container must be compatible with the chemical. Polyethylene containers are often suitable for halogenated solvent wastes.
-
Use containers specifically designated for halogenated organic waste, which are often color-coded (e.g., green labeled carboys).[1]
-
-
Labeling:
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, or absorbent pads from a spill, must also be disposed of as hazardous waste in the same designated container.[5]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[5] Collect the absorbed material and place it in the designated hazardous waste container for disposal.[5][6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] The storage area should be cool, dry, and well-ventilated.[2]
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow all institutional procedures for waste manifests and record-keeping.
-
Halogenated organic wastes are typically disposed of via incineration at a regulated hazardous waste facility.[1]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS 1150114-27-4). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include potential for acute toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a comprehensive personal protective equipment plan is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of vapors or dust, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to mitigate risks.
-
Preparation:
-
Donning PPE:
-
Put on all personal protective equipment as outlined in Table 1 before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
After use, decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after completing work.
-
Disposal Plan
Proper segregation and disposal of waste containing this compound are critical. As a halogenated organic compound, it requires special disposal procedures.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Method |
| Solid Waste | Collect in a designated, labeled hazardous waste container for halogenated organic solids. |
| Liquid Waste (Solutions) | Collect in a designated, labeled hazardous waste container for halogenated organic liquids. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag and dispose of in the designated solid hazardous waste container. |
All waste must be disposed of through your institution's hazardous waste management program. One recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, local, state, and federal regulations must be followed.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| In case of eye contact | Immediately rinse with clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1] |
| In case of skin contact | Wash the affected area with generous amounts of running water.[1] If irritation persists, seek medical attention. |
| If inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In the event of a spill, wear an appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
